molecular formula C12H12BrNO2 B1388076 ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate CAS No. 521276-41-5

ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate

Cat. No.: B1388076
CAS No.: 521276-41-5
M. Wt: 282.13 g/mol
InChI Key: HGXAKECCOMBDMD-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-bromo-1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-10(13)8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXAKECCOMBDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653895
Record name Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521276-41-5
Record name Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this substituted indole, offering insights into the influence of its substituents on the chemical shifts and coupling patterns of the protons.

Introduction: The Significance of Substituted Indoles and NMR Spectroscopy

Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and pharmacologically active compounds.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships. ¹H NMR spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of the molecular structure of organic compounds, providing detailed information about the chemical environment of each proton.[2]

This guide will focus on the specific molecule, ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate, a compound featuring key substitutions on the indole ring system: a methyl group at the N-1 position, an ethyl carboxylate at the C-2 position, and a bromine atom at the C-3 position. Each of these substituents exerts a distinct electronic effect, which in turn influences the magnetic environment of the nearby protons, leading to a unique and predictable ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~ 7.70 - 7.80d~ 8.01H
H-5~ 7.25 - 7.35t~ 7.51H
H-6~ 7.35 - 7.45t~ 7.51H
H-7~ 7.50 - 7.60d~ 8.01H
N-CH₃~ 3.90 - 4.10s-3H
O-CH₂-CH₃~ 4.40 - 4.50q~ 7.12H
O-CH₂-CH₃~ 1.40 - 1.50t~ 7.13H

Structural Analysis and Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate can be rationalized by considering the electronic effects of the substituents on the indole ring.

The Indole Aromatic Protons (H-4, H-5, H-6, and H-7)

The protons on the benzene portion of the indole ring typically resonate in the aromatic region of the spectrum, generally between δ 7.00 and 7.70 ppm.[3]

  • H-4 and H-7 (Peri Protons): The protons at the C-4 and C-7 positions are expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the pyrrole ring and the electron-withdrawing nature of the adjacent carbonyl group at C-2. H-4 is often the most downfield signal in N-substituted indoles.

  • H-5 and H-6: These protons are expected to resonate at a slightly higher field compared to H-4 and H-7. They will appear as triplets due to coupling with their two neighboring aromatic protons.

The presence of the electron-withdrawing ethyl carboxylate group at C-2 and the bromine at C-3 will further influence the chemical shifts of these aromatic protons, generally causing a downfield shift.

The N-Methyl Protons (N-CH₃)

The methylation of the indole nitrogen leads to the disappearance of the characteristic broad NH proton signal.[1][3] In its place, a sharp singlet corresponding to the three protons of the N-methyl group is expected. In similar N-methylated indole derivatives, this signal typically appears around δ 3.90 ppm.[4]

The Ethyl Ester Protons (O-CH₂-CH₃ and O-CH₂-CH₃)

The ethyl ester group gives rise to two distinct signals:

  • A quartet for the methylene protons (-OCH₂-), which are deshielded by the adjacent oxygen atom. This signal is anticipated to be in the range of δ 4.40 - 4.50 ppm.

  • A triplet for the methyl protons (-CH₃), which are further from the electronegative oxygen and thus resonate at a higher field, typically around δ 1.40 - 1.50 ppm.

The characteristic quartet-triplet pattern with an integration ratio of 2:3 is a hallmark of an ethyl group. The coupling constant for these signals is typically around 7.1 Hz. For various ethyl indole-2-carboxylates, the ethoxy group signals are consistently observed around δ 4.30 ppm for the methylene and δ 1.30 ppm for the methyl protons.[1][3]

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate with the protons labeled for clarity in the context of the ¹H NMR spectrum.

Figure 1. Molecular structure of the topic compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field.

  • Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform fine shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Pulse Angle: Typically a 30° or 90° pulse.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.

  • Data Acquisition: Initiate the data acquisition process.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, symmetrical lineshape.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify the exact chemical shift of each peak.

The following diagram illustrates the general workflow for acquiring and processing an NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Set Parameters & Acquire Data lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference_integrate Reference and Integrate phase_baseline->reference_integrate

Figure 2. Workflow for NMR spectrum acquisition.

Conclusion

The ¹H NMR spectrum of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is a rich source of structural information. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of the aromatic, N-methyl, and ethyl ester protons, a complete and unambiguous assignment of the molecule's structure can be achieved. This guide provides a robust framework for understanding and predicting the ¹H NMR spectrum of this and other similarly substituted indole derivatives, which is a critical skill for researchers in the fields of organic synthesis and medicinal chemistry.

References

  • Al-Hourani, B. J., Al-Jaber, H. I., & El-Elimat, T. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3333. [Link]

  • Al-Hourani, B. J., Al-Jaber, H. I., & El-Elimat, T. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. [Link]

  • Cai, Q., Li, Z., Wei, J., Ha, C., Pei, D., & Ding, K. (2009). Assembly of Indole-2-Carboxylic Acid Esters through a Ligand-Free Copper-Catalysed Cascade Process. Scribd. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). MDPI. [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (1960). Determination of α or β substitution of the indole nucleus by nuclear magnetic resonance. Journal of the American Chemical Society, 82(9), 2184–2187. [Link]

  • The characteristic chemical shifts of methyl proton signals in 1 H NMR... (n.d.). ResearchGate. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. (n.d.). MDPI. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. [Link]

  • Chakkaravarthi, G., Ramesh, N., Mohanakrishnan, A. K., & Manivannan, V. (2007). Ethyl 2-bromomethyl-1-phenylsulfonyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3564. [Link]

  • Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. [Link]

  • PubChem. (n.d.). 5-bromo-3-methyl-1H-indole-2-carboxylic Acid. [Link]

Sources

solubility of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Solvent Selection for Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate Document Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Process Engineers, and Pharmaceutical Researchers[1][2]

Executive Summary & Compound Characterization

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate (CAS: 521276-41-5 ) is a highly lipophilic, halogenated indole ester commonly utilized as a scaffold in the synthesis of antiviral agents (e.g., Umifenovir analogs) and indole-based alkaloids.[1]

Understanding its solubility profile is critical for three distinct phases of development: Reaction Optimization (homogeneity), Purification (recrystallization/chromatography), and Formulation (drug delivery).[2][3]

Physicochemical Determinants of Solubility

The solubility behavior of this compound is governed by three structural features:

  • The Indole Core: Provides a rigid, aromatic, hydrophobic scaffold (

    
    -
    
    
    
    stacking interactions).[2][3]
  • The 3-Bromo Substituent: Increases molecular weight (282.13 g/mol ) and lipophilicity (LogP > 3.5 estimated), enhancing solubility in halogenated and non-polar solvents while drastically reducing water solubility.[3]

  • The N-Methyl Group: Critical Differentiator. Unlike its N-H analog, the N-methyl group removes the hydrogen bond donor capability.[1] This lowers the crystal lattice energy (melting point depression) and increases solubility in aprotic organic solvents, but reduces compatibility with highly polar protic solvents.[2][3]

Solubility Landscape & Solvent Compatibility[1][2][3]

The following data categorizes solvent suitability based on "Like Dissolves Like" principles, dielectric constants (


), and dipole moments.[2][3]
Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingMechanistic InsightApplication
Halogenated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Strong London dispersion forces and dipole-dipole interactions match the brominated core.[1][2]Reaction solvent; Liquid-liquid extraction.[1][2]
Polar Aprotic DMSO, DMF, DMAc, THFHigh (>50 mg/mL)High dielectric constant disrupts lattice; excellent for nucleophilic substitutions.[1][2][3]Reaction solvent (e.g., couplings); Stock solutions.[2][3]
Esters/Ketones Ethyl Acetate, AcetoneGood (20-50 mg/mL)Dipole interactions with the ester carbonyl.[1][2][3] Moderate evaporation rate.[2]Chromatography eluent; Crystallization solvent.[1][2][4]
Alcohols Methanol, Ethanol, IPAModerate (Heat dependent)Soluble at reflux; sparingly soluble at RT.[1][2][3] Lack of N-H donor limits H-bonding with solvent.[1][2]Primary Recrystallization Solvent.
Hydrocarbons Hexanes, Heptane, TolueneLow to Moderate Toluene (moderate) due to

-stacking.[1][2][3] Aliphatics (poor) act as anti-solvents.[2][3]
Anti-solvent for precipitation.[1][2]
Aqueous Water, PBS BuffersInsoluble (<0.1 mg/mL)High lipophilicity and lack of H-bond donors prevent hydration sphere formation.[1][2][3]Washing impurity removal.[1][2][4][5]

Thermodynamic Considerations & Phase Behavior

The dissolution of Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is an endothermic process driven by entropy (


).[1][2]
  • Enthalpy of Fusion (

    
    ):  The N-methylation disrupts the intermolecular hydrogen bonding network typical of 1H-indoles.[1] Consequently, the energy required to break the crystal lattice is lower than that of the N-H parent, facilitating dissolution in organic media.[2][3]
    
  • Temperature Dependence: Solubility in alcohols (Ethanol/Methanol) exhibits a steep curve—low at

    
     but high at 
    
    
    
    .[1][3] This specific property is exploited in the recrystallization protocol below.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility data for regulatory filing or process scale-up.[1][2]

  • Preparation: Weigh 100 mg of the compound into a 4 mL borosilicate vial.

  • Addition: Add the target solvent in 100

    
    L increments while maintaining the vial at 
    
    
    
    (thermostatic block).
  • Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the volume.[2][3]

  • Saturation: If solid remains after 2 mL, sonicate for 10 minutes. If undissolved, filter the supernatant through a 0.45

    
    m PTFE filter.[2][3]
    
  • Quantification: Evaporate a known volume of the filtrate to dryness under vacuum and weigh the residue.

    
    [2][3]
    
Protocol B: Purification via Recrystallization

Target Purity: >98% (HPLC) | Yield Target: >85%

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) OR Ethyl Acetate / Hexane.[2][3] Recommendation:Ethanol/Water is preferred for removing non-polar impurities.[2][3]

  • Dissolution: Place crude Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate in a round-bottom flask. Add absolute Ethanol (5 mL per gram of solid).[2][3]

  • Reflux: Heat to reflux (

    
    ).[2][3] If solid remains, add Ethanol dropwise until a clear, homogeneous solution is obtained.[2][3]
    
  • Hot Filtration (Optional): If insoluble particles (dust, inorganic salts) are present, filter rapidly through a pre-warmed glass frit.[2][3]

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature.[2][3]

  • Anti-solvent Addition: If crystallization does not commence at RT, add Water dropwise (approx. 10-20% of ethanol volume) until slight turbidity persists, then warm slightly to clear and cool again.

  • Isolation: Cool to

    
     in an ice bath for 1 hour. Filter the crystals via vacuum filtration.[2][3]
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours to remove residual solvent.
    

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the operational objective (Reaction vs. Purification).

SolventSelection Start Select Operation Reaction Chemical Synthesis Start->Reaction Purification Purification Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis Polar Polar Mechanism (Substitution) Reaction->Polar NonPolar Non-Polar Mechanism (Radical/Halogenation) Reaction->NonPolar Cryst Recrystallization Purification->Cryst Chrom Chromatography Purification->Chrom NMR CDCl3 or DMSO-d6 Analysis->NMR DMF Use DMF or DMSO (High Solub., High BP) Polar->DMF DCM Use DCM or CCl4 (Inert, Good Solub.) NonPolar->DCM EtOH Ethanol / Water (Temp. Dependent) Cryst->EtOH HexEt Hexane / EtOAc (Gradient Elution) Chrom->HexEt

Figure 2: Solubility Equilibrium & Recrystallization Dynamics

Caption: The thermodynamic relationship between temperature and solubility driving the purification process.

RecrystallizationDynamics Solid Solid Compound (Lattice Energy Dominant) SolutionHot Solution at Reflux (78°C) (Entropy Dominant -> Solvated) Solid->SolutionHot Dissolution SolutionCold Supersaturated Solution (25°C) (Meta-stable State) SolutionHot->SolutionCold Cooling SolutionCold->SolutionHot Re-heat if oiling out Crystals Purified Crystals (Thermodynamic Product) SolutionCold->Crystals Precipitation Heat + Heat (Ethanol) Cool - Heat (Cooling) Nucleate Nucleation

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521276-41-5, Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate.[1][2] Retrieved from [Link][2][3]

  • Organic Syntheses. General Procedures for Indole Functionalization and Recrystallization Strategies. (Contextual Reference for Indole Protocols). Retrieved from [Link][2][3]

Sources

Methodological & Application

Application Note & Protocol: High-Efficiency Sonogashira Coupling of Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This application note provides a detailed, field-proven protocol for the palladium- and copper-catalyzed Sonogashira coupling of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate. We delve into the mechanistic underpinnings, offer expert insights into parameter optimization, and present a robust, self-validating experimental procedure designed for researchers in pharmaceutical and materials science. The protocol emphasizes high yield, purity, and scalability, addressing common challenges associated with indole substrates.

Introduction: The Strategic Importance of 3-Alkynylindoles

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Functionalization at the C3-position is a critical strategy for modulating the biological activity of these compounds. The introduction of an alkynyl group via the Sonogashira coupling provides a versatile synthetic handle for further transformations, such as click chemistry, cyclization reactions, or reduction to other functional groups. This makes the 3-alkynylindole motif a highly sought-after intermediate in the synthesis of complex molecular architectures for drug discovery.

The substrate in focus, ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate, presents a typical challenge for cross-coupling reactions. The presence of multiple functional groups, including an ester and an N-methylated indole ring, requires a carefully optimized catalytic system to achieve high selectivity and avoid side reactions, such as homocoupling of the alkyne (Glaser coupling) or catalyst deactivation.

Mechanistic Rationale: A Self-Validating Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The Sonogashira coupling operates through a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst. The process can be dissected into two interconnected catalytic cycles.

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl-halide bond (in this case, the C-Br bond of the indole) to form a Pd(II) intermediate.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide species. This step is crucial as it activates the alkyne for the subsequent transmetalation step.

  • Transmetalation & Reductive Elimination: The copper acetylide then transfers the alkynyl group to the Pd(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 3-alkynylindole product and regenerate the active Pd(0) catalyst, thus closing the catalytic loop.

The choice of base is critical; it must be strong enough to deprotonate the terminal alkyne but not so strong as to cause undesired side reactions with the ester group on the indole substrate. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) often serves the dual purpose of scavenging the HBr byproduct and facilitating the formation of the copper acetylide.

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br (Oxidative Addition Intermediate) Pd0->ArPdBr Oxidative Addition ArPdAlkynyl Ar-Pd(II)L_n-C≡CR (Transmetalation Product) ArPdBr->ArPdAlkynyl Transmetalation ArPdAlkynyl->Pd0 Reductive Elimination Product Ar-C≡CR (Coupled Product) ArPdAlkynyl->Product CuI Cu(I)X CuAcetylide Cu(I)-C≡CR (Copper Acetylide) CuI->CuAcetylide Coordination & Deprotonation CuAcetylide->ArPdBr Alkyne H-C≡CR Alkyne->CuAcetylide ArBr Ar-Br (Indole Substrate) ArBr->ArPdBr Base Base (e.g., TEA) BaseHBr Base-HBr

Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

This protocol details the coupling of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate with phenylacetylene as a model alkyne.

Materials and Reagents
ReagentGradeSupplier (Example)CAS Number
Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate>98%Sigma-Aldrich18450-41-4
Phenylacetylene>98%Sigma-Aldrich536-74-3
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem Chemicals14221-01-3
Copper(I) Iodide (CuI)99.99% (trace metals)Sigma-Aldrich7681-65-4
Triethylamine (TEA), anhydrous>99.5%Acros Organics121-44-8
Toluene, anhydrous>99.8%Fisher Scientific108-88-3

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are sensitive to air and moisture. Standard inert atmosphere techniques (e.g., using a Schlenk line or glovebox) are required.

Reaction Setup and Workflow

The following workflow ensures reproducibility and high yield by maintaining an inert atmosphere throughout the critical steps of the reaction.

Sonogashira_Workflow Figure 2: Experimental Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Add Indole (1.0 eq) & CuI (0.05 eq) to oven-dried Schlenk flask B Add Pd(PPh₃)₄ (0.03 eq) A->B C Evacuate and backfill with Argon (3x cycles) B->C D Add anhydrous Toluene via syringe C->D E Add anhydrous TEA (3.0 eq) D->E F Add Phenylacetylene (1.2 eq) dropwise E->F G Heat reaction to 80 °C Monitor by TLC/LC-MS F->G H Cool to RT, filter through Celite G->H I Concentrate filtrate in vacuo H->I J Purify residue via flash column chromatography I->J K Characterize pure product (NMR, MS, m.p.) J->K

Caption: Figure 2: Experimental Workflow for the Sonogashira Coupling.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate (1.0 mmol, 282.1 mg).

  • Catalyst Loading: In the same flask, add copper(I) iodide (0.05 mmol, 9.5 mg) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (10 mL) via syringe. Stir the resulting suspension for 5 minutes. Add anhydrous triethylamine (3.0 mmol, 0.42 mL). Finally, add phenylacetylene (1.2 mmol, 0.13 mL) dropwise over 2 minutes.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes).

  • Characterization: Combine the fractions containing the pure product, concentrate in vacuo, and dry under high vacuum to yield the product as a solid. The expected product is ethyl 1-methyl-3-(phenylethynyl)-1H-indole-2-carboxylate. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity. Typical yields range from 85-95%.

Optimization and Troubleshooting

The success of the Sonogashira coupling is highly dependent on the fine-tuning of several parameters.

ParameterRecommendationRationale & Expert Insight
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a reliable Pd(0) source but can be air-sensitive. PdCl₂(PPh₃)₂ is more air-stable and is reduced in situ to the active Pd(0) species. For electron-rich indoles, more electron-rich phosphine ligands can sometimes improve oxidative addition.
Copper Source CuI (Copper(I) Iodide)CuI is the most common and effective co-catalyst. It must be of high purity; older or oxidized (greenish) CuI can lead to significant formation of Glaser coupling byproducts. Using freshly purchased or purified CuI is recommended.
Base TEA, DIPEAAn amine base is crucial. TEA is generally sufficient. If the substrate is base-sensitive, a more hindered base like DIPEA may be beneficial to minimize side reactions. Inorganic bases like K₂CO₃ are generally not effective for this transformation.
Solvent Toluene, DMF, DioxaneToluene is an excellent non-polar choice for this reaction temperature. For less soluble substrates or more challenging couplings, a more polar aprotic solvent like DMF can be used, but it requires more rigorous drying as it is highly hygroscopic.
Temperature 60-100 °CThe reaction rate is temperature-dependent. 80 °C provides a good balance between reaction speed and catalyst stability. Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition and increased side product formation.
Troubleshooting Low Yield: Check for oxygen contamination (catalyst deactivation). Ensure all reagents and solvents are scrupulously dried. Consider increasing catalyst loading slightly (e.g., to 5 mol % Pd).
Troubleshooting Glaser Homocoupling: This arises from the oxidative coupling of the copper acetylide. Minimize this by ensuring a strictly oxygen-free environment and adding the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.

Conclusion

This application note provides a comprehensive and reliable protocol for the Sonogashira coupling of a functionalized indole substrate. By understanding the underlying mechanism and paying close attention to the key experimental parameters outlined, researchers can confidently and efficiently synthesize 3-alkynylindole intermediates. The robustness of this procedure makes it suitable for library synthesis in a drug discovery setting and for the scale-up production of key pharmaceutical building blocks. The principles and troubleshooting guidance provided herein are broadly applicable to a wide range of heterocyclic cross-coupling reactions.

References

  • Title: Indole Ring as a Privileged Scaffold in Drug Discovery Source: RSC Advances URL: [Link]

Advanced Application Note: Medicinal Chemistry of Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Executive Summary

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate (CAS 521276-41-5 ) is a high-value heterocyclic scaffold used in the synthesis of diverse pharmacological agents. Its structural utility lies in its orthogonal reactivity : the C3-bromide serves as an electrophilic handle for cross-coupling (Suzuki, Sonogashira), while the C2-ester acts as a carbonyl anchor for diversification into acids, amides, or heterocycles.[1] The N-methyl group provides metabolic stability and improved lipophilicity compared to its N-H parent, making it an ideal "hub" for generating focused libraries of kinase inhibitors, antivirals, and CNS-active agents.[1]

This guide details the physicochemical profile, strategic synthetic applications, and validated protocols for maximizing the utility of this compound in drug discovery workflows.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Compound Name Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
CAS Number 521276-41-5
Molecular Formula C₁₂H₁₂BrNO₂
Molecular Weight 282.13 g/mol
Structure Indole core, N-methylated, 3-bromo, 2-ethoxycarbonyl
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
Key Reactivity C3-Electrophile (Pd-catalyzed coupling); C2-Electrophile (Nucleophilic acyl substitution)

Strategic Application: The Divergent Synthesis Workflow

The power of this scaffold lies in its ability to support Divergent Oriented Synthesis (DOS) . By sequencing reactions at the C3 and C2 positions, researchers can rapidly generate structure-activity relationship (SAR) data.

Validated Synthetic Pathways
  • C3-Functionalization (The "Gateway"): The C3-bromo group is highly reactive toward Palladium(0) oxidative addition. It is most commonly used to install aryl or heteroaryl groups via Suzuki-Miyaura coupling to mimic the "hinge-binding" domains of kinase inhibitors.

  • C2-Functionalization (The "Anchor"): The ethyl ester is robust enough to survive mild cross-coupling conditions but can be selectively hydrolyzed to the carboxylic acid. This acid is a precursor for amide coupling , allowing the introduction of solubilizing groups (e.g., morpholine, piperazine) often required for ADME optimization.[1]

Workflow Visualization

The following diagram illustrates the logical flow from the core scaffold to a bioactive library.

IndoleScaffold Core Ethyl 3-bromo-1-methyl- 1H-indole-2-carboxylate (CAS 521276-41-5) Suzuki Step 1: C3-Arylation (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Intermediate 3-Aryl-Indole Ester Suzuki->Intermediate Hydrolysis Step 2: Ester Hydrolysis (LiOH/THF) Intermediate->Hydrolysis Acid 3-Aryl-Indole Carboxylic Acid Hydrolysis->Acid Amidation Step 3: Amide Coupling (HATU/Amine) Acid->Amidation R-NH2 Target Final Bioactive Indole-2-Carboxamide Amidation->Target

Figure 1: Divergent synthesis workflow transforming the core scaffold into a functionalized drug candidate.

Experimental Protocols

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Objective: Install a phenyl or heteroaryl group at the 3-position. Mechanism: The electron-rich indole ring can make the C3-Br bond sluggish compared to simple aryl bromides; however, the electron-withdrawing C2-ester activates the C3 position for oxidative addition, facilitating the reaction.

Reagents:

  • Scaffold: Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv)[1]

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the indole scaffold (1.0 mmol, 282 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (3.0 mmol, 414 mg).

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with nitrogen gas for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol, ~41 mg) quickly and seal the vessel under nitrogen.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS. The starting material (Rf ~0.6) should disappear, replaced by the fluorescent coupling product.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography on silica gel (Gradient: 0–20% EtOAc in Hexanes).

Self-Validating Check: The product should show the disappearance of the characteristic C3-Br isotopic pattern (1:1 doublet) in MS and the appearance of new aromatic protons in ¹H NMR.

Protocol B: C2-Ester Hydrolysis

Objective: Reveal the carboxylic acid for further derivatization. Note: The N-methyl group prevents side reactions (like decarboxylation) that can occur with N-H indoles under harsh basic conditions.

Reagents:

  • Substrate: 3-Aryl-indole-2-ester (from Protocol A)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)[1]

  • Solvent: THF : Water (3:1)

Procedure:

  • Dissolve the ester (1.0 mmol) in THF (6 mL).

  • Add a solution of LiOH[3]·H₂O (3.0 mmol) in Water (2 mL).

  • Stir at 60°C for 2–4 hours. The reaction mixture will likely become homogeneous.

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous residue with 1M HCl to pH ~2.

  • Isolation: The carboxylic acid typically precipitates as a solid. Filter, wash with cold water, and dry under vacuum.[1] If no precipitate forms, extract with EtOAc.[1]

Protocol C: Amide Coupling (Library Generation)

Objective: Couple the C2-acid with an amine to tune biological properties.

Reagents:

  • Acid: Indole-2-carboxylic acid derivative (1.0 equiv)

  • Amine: Morpholine (1.2 equiv) (Example)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Procedure:

  • Dissolve the acid (0.5 mmol) in DMF (2 mL).

  • Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir for 5 minutes to activate the acid (formation of the active ester).

  • Add the amine (0.6 mmol).

  • Stir at room temperature for 2–16 hours.

  • Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO₃ (to remove byproduct), 1M HCl (to remove unreacted amine/DIPEA), and brine.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Protodeboronation of boronic acidSwitch to Boronic Ester (Pinacol ester) or use anhydrous conditions (Toluene/K₃PO₄).[1]
Incomplete Hydrolysis Steric hindrance at C2Increase temperature to 80°C or switch to KOH in EtOH/Water.
Racemization Not applicable (Achiral scaffold)This scaffold is achiral, eliminating stereochemical risks during coupling.[1]
Solubility Issues Planar aromatic stackingUse DMSO/MeOH mixtures for LC-MS analysis; incorporate solubilizing tails (e.g., piperazine) at C2.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Indole-2-Carboxylates in Antiviral Research (Arbidol Analogs): Chai, H., et al. (2006). Synthesis and in vitro anti-influenza virus activity of novel Arbidol analogues. Bioorganic & Medicinal Chemistry Letters, 16(18), 4833-4838.[1] [Link]

  • General Indole Functionalization Strategies: Humphrey, G. R., & Kuethe, J. T. (2006).[1] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.[1] [Link][1]

  • Compound Data Validation (CAS 521276-41-5): PubChem Database Record for Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate.[4] [Link]

Sources

ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate as a scaffold for drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Scaffold Design using Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate

Abstract

This guide details the synthesis, validation, and application of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate (CAS: 521276-41-5) as a privileged scaffold for drug discovery. Unlike simple indoles, this molecule offers two orthogonal vectors for diversification: the C3-bromide for palladium-catalyzed cross-couplings and the C2-ester for nucleophilic acyl substitutions. This application note provides a validated protocol for its synthesis, a standardized Suzuki-Miyaura coupling procedure, and a strategic framework for targeting EGFR/VEGFR kinase pathways.

Strategic Value in Drug Design

The indole-2-carboxylate core is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive alkaloids and synthetic drugs. The 3-bromo-1-methyl variant is particularly valuable because it locks the indole nitrogen (preventing non-specific H-bond donation and improving lipophilicity) while providing a high-reactivity handle at C3.

Dual-Vector Diversification Strategy
  • Vector A (C3-Position): The bromine atom allows for the introduction of aryl, heteroaryl, or vinyl groups via Suzuki, Stille, or Sonogashira couplings. This region typically engages the hydrophobic pocket of kinase domains (e.g., the gatekeeper region in EGFR).

  • Vector B (C2-Position): The ethyl ester can be hydrolyzed to the acid and coupled with amines to form carboxamides. This moiety often directs hydrogen bonding interactions with the hinge region of kinases or the active sites of viral polymerases.

Validated Synthesis Protocol

Objective: Synthesize ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate from commercially available ethyl indole-2-carboxylate.

Reaction Scheme
  • Methylation: Ethyl indole-2-carboxylate + MeI

    
     Ethyl 1-methylindole-2-carboxylate
    
  • Bromination: Ethyl 1-methylindole-2-carboxylate + NBS

    
     Ethyl 3-bromo-1-methylindole-2-carboxylate
    
Step 1: N-Methylation
  • Reagents: Ethyl indole-2-carboxylate (1.0 equiv), Methyl Iodide (1.2 equiv), Potassium Carbonate (2.0 equiv), Anhydrous DMF (0.5 M concentration).

  • Procedure:

    • Dissolve ethyl indole-2-carboxylate in anhydrous DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature (RT) for 15 minutes.
      
    • Add Methyl Iodide (MeI) dropwise. Caution: MeI is a carcinogen; use a fume hood.

    • Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The N-H starting material (

      
      ) should disappear, replaced by the N-Me product (
      
      
      
      ).
    • Workup: Pour into ice water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc, wash with brine (

      
      ), dry over 
      
      
      
      , and concentrate.
    • Yield: Typically >90%. White to pale yellow solid.

Step 2: C3-Bromination
  • Reagents: Ethyl 1-methylindole-2-carboxylate (from Step 1), N-Bromosuccinimide (NBS) (1.05 equiv), DMF (0.5 M).

  • Procedure:

    • Dissolve the N-methyl ester in DMF.

    • Add NBS portion-wise over 10 minutes at

      
       (ice bath) to prevent over-bromination or side reactions.
      
    • Allow to warm to RT and stir for 2–3 hours.

    • Validation: TLC should show a new spot slightly less polar than the starting material.

    • Workup: Pour into water. The product usually precipitates as a white solid. Filter, wash with water, and dry under vacuum.[1] Recrystallize from Ethanol if necessary.

    • Characterization:

      • Appearance: White crystalline solid.

      • 1H NMR (CDCl3, 400 MHz):

        
         7.68 (d, 1H), 7.40 (m, 2H), 7.25 (m, 1H), 4.45 (q, 2H, 
        
        
        
        ), 4.10 (s, 3H,
        
        
        ), 1.45 (t, 3H,
        
        
        ). Note: The C3-H singlet at
        
        
        ppm will be absent.

Functionalization: Suzuki-Miyaura Coupling Protocol

This protocol couples the scaffold with an aryl boronic acid to functionalize Vector A.

Reagents:

  • Scaffold: Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Dioxane:Water (4:1 ratio), degassed.

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the scaffold, boronic acid, base, and catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to

    
     for 4–12 hours (or 
    
    
    
    for 30 min in a microwave reactor).
  • Monitoring: Check TLC for consumption of the bromide.

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Drug Design Logic & Workflow

The following diagram illustrates the logical flow from scaffold synthesis to biological evaluation, highlighting the critical decision points (Vectors A and B).

DrugDesignWorkflow cluster_SAR SAR Logic Start Start: Ethyl indole-2-carboxylate Step1 1. N-Methylation (Lipophilicity/Stability) Start->Step1 Step2 2. C3-Bromination (Reactive Handle) Step1->Step2 Scaffold CORE SCAFFOLD: Ethyl 3-bromo-1-methyl- 1H-indole-2-carboxylate Step2->Scaffold VectorA Vector A (C3) Pd-Catalyzed Coupling Scaffold->VectorA Suzuki/Sonogashira VectorB Vector B (C2) Hydrolysis & Amidation VectorA->VectorB Sequential Modification Library Focused Library Generation VectorB->Library Target Target: EGFR / VEGFR (Kinase Inhibition) Library->Target Screening

Figure 1: Strategic workflow for utilizing the ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate scaffold in kinase inhibitor design.

Quantitative Data Summary

Compound StageKey Chemical Shift (1H NMR)Typical YieldReactivity Note
Precursor (Ethyl indole-2-carboxylate)

9.20 (br s, NH), 7.25 (d, C3-H)
N/ANucleophilic Nitrogen
Intermediate (N-Methyl)

4.05 (s, N-Me), 7.30 (s, C3-H)
92-95%Electron-rich C3
Scaffold (3-Bromo-N-Methyl)Absent C3-H ,

4.10 (s, N-Me)
85-90%Electrophilic C3 (Pd-active)

References

  • Synthesis of 3-Bromoindole-2-carboxylates

    • Zhang, X., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." Bioorganic & Medicinal Chemistry Letters, 2024.[1][2][3]

  • N-Alkylation Protocols

    • El-Sawy, E.R., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molbank, 2012.

  • Suzuki Coupling on Indoles

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Medicinal Chemistry of Indole-2-carboxamides

    • Abdel-Aziz, M., et al. "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents." Pharmaceuticals, 2023.[4]

  • General Indole Reactivity

    • Lynch, W.E., et al. "Ethyl 1H-indole-2-carboxylate." IUCrData, 2020.[5]

Sources

Troubleshooting & Optimization

purification of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-BR-302

Subject: Purification, Troubleshooting, and Stability Protocols for 3-Bromoindole Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Context

Target Molecule: Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate CAS Registry Number: 91348-45-7 Primary Synthesis Route: Electrophilic bromination of ethyl 1-methyl-1H-indole-2-carboxylate using N-Bromosuccinimide (NBS).[1]

Technical Brief: The introduction of a bromine atom at the C3 position of the indole core is a standard electrophilic aromatic substitution.[1] However, the presence of the electron-withdrawing ester at C2 and the electron-donating methyl group at N1 creates a unique push-pull electronic environment. While the C2-ester deactivates the ring, the N-methyl group sufficiently activates the system to allow clean bromination at C3 under mild conditions.[1]

Critical Quality Attribute (CQA): The primary challenge in this workflow is not the synthesis itself, but the separation of the product from succinimide (byproduct) and unreacted starting material (due to steric hindrance at C3).

The "Golden Standard" Purification Protocol

This protocol is designed to minimize yield loss while ensuring removal of the succinimide byproduct.[1]

Phase A: Work-up (The "Succinimide Wash")
  • Principle: Succinimide is highly soluble in water, whereas the brominated indole ester is lipophilic.[1]

  • Step 1: Dilute the reaction mixture (typically in DMF, Acetonitrile, or DCM) with Ethyl Acetate (EtOAc) .[1]

  • Step 2: Wash the organic layer vigorously with Water (3x) followed by Brine (1x) .[1]

    • Note: If DMF was used as the reaction solvent, increase water washes to 5x to fully remove DMF, which can inhibit crystallization later.[1]

  • Step 3: Dry over anhydrous

    
    , filter, and concentrate in vacuo to obtain the crude solid.
    
Phase B: Recrystallization (Preferred Method)

Chromatography is often unnecessary for this compound if the conversion is >90%.[1]

ParameterRecommendationRationale
Solvent System Ethanol (95%) or Heptane/EtOAc (10:1) Indole esters crystallize well from alcohols.[1] Heptane acts as an antisolvent to force precipitation.[1]
Temperature Dissolve at reflux; Cool to

slowly.
Slow cooling prevents the trapping of impurities (e.g., trace starting material) in the crystal lattice.[1]
Seed Crystal Highly Recommended3-bromoindoles can be stubborn to nucleate.[1] If no seed is available, scratch the glass surface.[1]
Phase C: Flash Chromatography (Contingency)

Use this only if Phase B fails or purity is


.[1]
  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 95:5

    
     End 80:20).[1]
    
  • Loading: Dry load on Celite or Silica is preferred over wet loading to improve band resolution.[1]

Troubleshooting Dashboard (FAQ)

Category: Physical Appearance & Stability[1][2][3]

Q: My product is a reddish-brown oil/gum instead of a solid. What happened?

  • Root Cause: This is the "Indole Red" phenomenon caused by trace oxidation or free bromine (

    
    ).[1] Even 
    
    
    
    oxidative impurities can color the entire batch.[1]
  • Corrective Action:

    • Dissolve the oil in minimal EtOAc.[1]

    • Wash with

      
       aqueous Sodium Thiosulfate (
      
      
      
      ) to quench active bromine.[1]
    • Treat the organic layer with Activated Charcoal (5 wt%), stir for 15 mins, and filter through a Celite pad.

    • Re-attempt crystallization.[1][2]

Q: The product turns purple after sitting on the bench for a week.

  • Root Cause: 3-Haloindoles are inherently light-sensitive.[1] Photolytic cleavage of the C-Br bond generates radicals that polymerize.

  • Corrective Action: Store the purified compound in amber vials wrapped in foil at

    
    .
    
Category: Separation Issues

Q: TLC shows two spots with very similar Rf values. I can't separate them.

  • Diagnostic: The two spots are likely the Product and the Starting Material (SM) .[1] The bromine atom adds mass but does not significantly change polarity compared to the hydrogen it replaced.[1]

  • Corrective Action:

    • Change Solvent: Switch from Hexane/EtOAc to Toluene/EtOAc (95:5) . The aromatic solvent (Toluene) interacts differently with the indole

      
      -system, often improving resolution (
      
      
      
      ).[1]
    • Chemical Purification: If SM persists (>10%), consider reacting the crude mixture with a scavenger resin or performing a brief recrystallization before the column to enrich the product ratio.[1]

Q: I see a new polar spot appearing during workup.

  • Root Cause: Hydrolysis of the C2-ethyl ester to the carboxylic acid.[1] This happens if the workup is too basic or if the drying step is skipped.[1]

  • Corrective Action: Ensure workup is neutral. If the acid forms, it can be removed by washing the organic layer with saturated

    
     (the acid will go into the aqueous layer).[1]
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate) TLC TLC Analysis (Hexane:EtOAc 8:2) Start->TLC Succinimide Is Succinimide Present? (Baseline Spot) TLC->Succinimide Wash Aqueous Workup (H2O / Brine Wash) Succinimide->Wash Yes PurityCheck Est. Product Purity? Succinimide->PurityCheck No Wash->PurityCheck Recryst Recrystallization (Ethanol or Heptane/EtOAc) PurityCheck->Recryst >85% (Main Spot) Column Flash Chromatography (Gradient Hex/EtOAc) PurityCheck->Column <85% (Complex Mix) RedOil Issue: Red/Brown Oil? Recryst->RedOil Final Pure Product (Store in Amber Vial) Column->Final Charcoal Activated Charcoal Treatment + Thiosulfate Wash RedOil->Charcoal Yes RedOil->Final No (White Solid) Charcoal->Recryst

Figure 1: Purification decision tree for 3-bromoindole derivatives.[1] Note the specific loop for handling oxidative discoloration ("Red Oil").

Analytical Verification Data

When validating your purified product, compare against these expected spectral characteristics.

MethodExpected Signal CharacteristicsInterpretation
1H NMR Loss of C3-H signal (typically

6.5–7.2 ppm region depending on substitution).[1]
Confirms substitution at C3.
1H NMR N-Methyl singlet (

3.8–4.1 ppm).[1]
Confirms N-methylation is intact.
1H NMR Ethyl ester quartet (

4.3 ppm) and triplet (

1.4 ppm).[1]
Confirms ester integrity (no hydrolysis).
Mass Spec M+ and M+2 peaks of equal intensity (1:1 ratio).[1]Diagnostic: The 1:1 isotopic pattern is the definitive signature of a mono-brominated compound (

and

).[1]

References

  • General Indole Bromination Protocols

    • Smith, K., et al.[1] "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Journal of Organic Chemistry, 2006.[1]

  • Purification of Indole Esters

    • BenchChem Technical Library.[1] "Common impurities in methyl indole-3-carboxylate and their removal." BenchChem Support, 2025.[1][3]

  • NBS Reagent Handling

    • Ashenhurst, J.[1][4] "N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry."[1][4][5][6] Master Organic Chemistry, 2011.[1][4]

  • Isomer Separation Logic

    • Leggetter, B. & Brown, R.[1][2] "The Structure of Monobrominated Ethyl Indole-3-Carboxylate." Canadian Journal of Chemistry, 1960.[1] (Provides historical context on separating 5/6-bromo isomers vs 3-bromo). [1]

Sources

Heterocycle Coupling Helpdesk: Troubleshooting Sonogashira Reactions of Bromoindoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket Subject: Low conversion/yield in Sonogashira coupling of bromoindoles.

Executive Summary

Coupling terminal alkynes with bromoindoles presents a distinct set of challenges compared to standard aryl iodides. Bromoindoles are electronically deactivated (electron-rich heterocycles) and often possess acidic N-H protons that poison catalytic cycles.

If you are experiencing low conversion, your reaction is likely failing at one of two critical bottlenecks:

  • Oxidative Addition: The Pd(0) cannot insert into the C-Br bond because the indole ring is too electron-rich.

  • Transmetallation vs. Homocoupling: The copper cycle is consuming your alkyne via the Glaser reaction faster than it can transmetallate to palladium.

This guide prioritizes Copper-Free protocols for bromoindoles to eliminate homocoupling and suggests specific ligand classes to overcome the electronic deactivation of the indole core.

Module 1: The Diagnostic Flowchart

Before altering your protocol, identify the failure mode using the visual logic below.

Troubleshooting Start Symptom: Low Conversion Precipitate Black Precipitate (Pd Black) formed? Start->Precipitate Dimer Alkyne Dimer (Glaser Product) observed? Precipitate->Dimer No Sol_Ligand Issue: Ligand Dissociation Fix: Switch to bidentate (dppf) or bulky phosphine (XPhos) Precipitate->Sol_Ligand Yes SM_Rec Starting Material Recovered Unchanged? Dimer->SM_Rec No Sol_O2 Issue: Oxygen Leak / Cu Excess Fix: Freeze-Pump-Thaw or Switch to Cu-Free Dimer->Sol_O2 Yes Sol_Act Issue: Failed Oxidative Addition Fix: High-activity Catalyst (Pd-XPhos G3 or Pd(tBu3P)2) SM_Rec->Sol_Act Yes

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Module 2: Critical Troubleshooting (FAQs)
Q1: "My reaction turns black immediately, and conversion stops at <10%."

Diagnosis: "Pd-Death" (Agglomeration). The "black" substance is inactive Pd(0) clusters. This occurs when the rate of reduction of Pd(II) to Pd(0) is faster than the rate of oxidative addition into the bromoindole. The ligand is not bulky or electron-rich enough to stabilize the Pd(0) species in solution.

  • The Fix: Stop using Pd(PPh3)4. It is air-sensitive and thermally unstable.

  • Recommendation: Use Pd(dppf)Cl2 (more thermally stable) or XPhos Pd G2/G3 (precatalysts that release highly active monoligated species).

Q2: "I see the alkyne dimer (Glaser product) instead of the cross-coupled product."

Diagnosis: Copper-mediated Oxidative Coupling. This is the most common failure mode with bromoindoles. Because the C-Br bond is sluggish to react, the copper acetylide sits in solution waiting for the Pd cycle. If any oxygen is present, Copper(I) will catalyze the dimerization of the alkyne (Glaser coupling) instead of transferring it to the Palladium.

  • The Fix (Mechanical): Sparging with argon is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) to degas solvents.

  • The Fix (Chemical): Switch to a Copper-Free Sonogashira protocol (see SOP below).

Q3: "Does the indole N-H need protection?"

Diagnosis: Catalyst Poisoning / Deprotonation. Yes, generally.

  • Acidity: The N-H proton (pKa ~17) can be deprotonated by the amine base, creating an indolyl anion that coordinates to Pd or Cu, shutting down the cycle.

  • Electronics: A free N-H indole is very electron-rich, making the C-Br bond stronger and harder to break (oxidative addition is slower).

  • Recommendation: Protect with Boc , Tosyl , or SEM groups. Electron-withdrawing groups (Tosyl/Boc) actually help the reaction by pulling density from the ring, facilitating oxidative addition at the C-Br bond.

Module 3: Comparative Data (Catalyst Selection)

Selection of the catalyst system is the single most important variable for bromoindoles.

Catalyst SystemStabilityReactivity (Bromoindoles)Risk of GlaserRecommended For
Pd(PPh3)4 LowLowHighIodides only. Avoid for bromides.
Pd(PPh3)2Cl2 + CuI MediumMediumHighStandard substrates (requires strict O2 exclusion).
Pd(dppf)Cl2 + CuI HighMedium-HighHighScale-up (robust at 80°C).
Pd(tBu3P)2 (No Cu) Low (Air)Very High Zero Sterically hindered / Unreactive bromoindoles.
XPhos Pd G3 (No Cu) High Very High Zero The "Gold Standard" for difficult cases.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" Copper-Free Method

Best for: Valuable substrates, unreactive bromoindoles, and preventing homocoupling.

Rationale: This method utilizes a Buchwald precatalyst (XPhos Pd G3) or a highly active Pd(0) source (Pd(tBu3P)2) to facilitate oxidative addition into the deactivated bromoindole without needing copper activation of the alkyne [1, 2].

Materials:

  • Substrate: N-Boc-Bromoindole (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%) OR Pd(MeCN)2Cl2 (2 mol%) + XPhos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv) or Cy2NMe (2.0 equiv)

  • Solvent: MeCN or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Charge Solids: Add bromoindole, base, and Pd catalyst/ligand to a reaction vial equipped with a stir bar.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Add Liquids: Inject anhydrous solvent and the alkyne via syringe.

  • Heat: Place in a pre-heated block at 80°C . (Bromoindoles rarely react at RT without copper).

  • Monitor: Check LCMS at 2 hours. If conversion is low, raise temp to 100°C.

Protocol B: The "Robust" Copper-Cocatalyzed Method

Best for: Scale-up where cost of Buchwald ligands is prohibitive, provided O2 exclusion is perfect.

Rationale: Uses a bidentate ligand (dppf) to prevent Pd precipitation at high temperatures [3].

Materials:

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Et3N (3.0 equiv)

  • Solvent: DMF or DMA (Polar solvents help solubilize the Cu-acetylide).

Step-by-Step (The Freeze-Pump-Thaw):

  • Combine bromoindole, Pd catalyst, and CuI in a Schlenk flask.

  • Add Solvent and Base.[2]

  • Freeze: Submerge flask in liquid nitrogen until solvent is solid.

  • Pump: Apply high vacuum for 5-10 minutes.

  • Thaw: Close vacuum, remove from N2, thaw in warm water bath.

  • Repeat: Perform steps 3-5 two more times. Backfill with Argon.[2]

  • Add Alkyne: Add the alkyne (degassed) via syringe slowly (syringe pump preferred) to keep its concentration low relative to the Pd intermediate.

  • Heat: Stir at 60-80°C.

Module 5: Mechanistic Visualization

Understanding the competition between the productive cycle and the Glaser side-reaction is vital.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Rate Limiting for Bromoindoles TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet Productive Path Cu_Alk Cu-Acetylide (R-C≡C-Cu) Cu_Alk->TransMet Cu Cycle Glaser Glaser Coupling (Dimer: R-C≡C-C≡C-R) Cu_Alk->Glaser Homocoupling Product Product (Ar-C≡C-R) TransMet->Product Reductive Elim. Product->Pd0 Regenerate Oxygen Oxygen (O2) Oxygen->Glaser Oxidizes Cu(I)

Figure 2: The Competition. Note that Oxygen triggers the red path (Glaser), consuming your alkyne. Bromoindoles slow down the blue path (Oxidative Addition), making the red path more likely if Cu is present.

References
  • Gelmann, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[4][5][6] Angewandte Chemie International Edition. [Link]

  • Liang, B., et al. (2005).[3][7] Copper-Free Sonogashira Coupling of Aryl/Heteroaryl Bromides with Terminal Alkynes.[6] The Journal of Organic Chemistry. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Lipshutz, B. H., et al. (2008).[3][7] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[7][8] Organic Letters. [Link][7]

Sources

Part 1: Troubleshooting Guide for Exotherm-Related Events

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis

A Foreword from Your Senior Application Scientist

Welcome to the technical support center dedicated to the critical task of managing reaction exotherms. In my years in the field, I've seen firsthand how the transition from a well-behaved bench-scale reaction to a large-scale synthesis can introduce unforeseen thermal hazards. The fundamental challenge lies in the fact that as you scale up a process, the reactor's volume (which generates heat) increases by a cube function, while its surface area (which removes heat) only increases by a square function.[1] This discrepancy is at the heart of why managing exotherms is a non-negotiable aspect of process safety and successful drug development.

This guide is structured to be a practical resource. It's not just a list of procedures but a compilation of field-proven insights to help you understand the why behind each step. We will explore common issues through a troubleshooting lens and address fundamental questions in our FAQ section. My goal is to equip you with the knowledge to not only solve problems as they arise but to anticipate and prevent them from occurring in the first place.

This section is designed to provide immediate, actionable advice for specific problems you might encounter during a large-scale synthesis.

Issue 1: The Reactor Temperature is Spiking Above the Target Setpoint.

This is one of the most common and potentially dangerous situations. An uncontrolled temperature increase is a primary indicator that the heat generated by your reaction is exceeding the heat removal capacity of your system, a precursor to a thermal runaway.[2]

Immediate Actions:

  • Stop Reagent Addition Immediately: If you are running a semi-batch process, the first and most critical step is to stop the feed of the limiting reagent.[1] This halts the introduction of more "fuel" for the exotherm.

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. This may involve increasing the flow rate of the cooling fluid or decreasing its temperature.[3]

  • Verify Agitation: Check that the agitator is functioning correctly. Proper mixing is crucial for efficient heat transfer to the cooling surfaces and to prevent the formation of localized hot spots.[3]

  • Prepare for Emergency Measures: Alert your team and be prepared to initiate your pre-defined emergency plan. This could involve a quench system to rapidly cool the reactor contents or an emergency relief system.[4]

Potential Root Causes & Diagnostic Workflow:

The following diagram outlines a logical workflow for diagnosing the root cause of a temperature spike.

G cluster_0 Troubleshooting Workflow: Unexpected Temperature Spike Start Symptom: Temperature Spike CheckAddition Is the reagent addition rate too high? Start->CheckAddition CheckCooling Is the cooling system performing as expected? CheckAddition->CheckCooling No Cause_Addition Root Cause: Excessive Reagent Accumulation CheckAddition->Cause_Addition Yes CheckMixing Is the agitator speed and function correct? CheckCooling->CheckMixing Yes Cause_Cooling Root Cause: Insufficient Heat Removal CheckCooling->Cause_Cooling No CheckKinetics Has an unexpected secondary reaction or decomposition occurred? CheckMixing->CheckKinetics Yes Cause_Mixing Root Cause: Poor Heat Transfer (Hot Spots) CheckMixing->Cause_Mixing No Cause_Kinetics Root Cause: Unforeseen Thermal Hazard CheckKinetics->Cause_Kinetics Yes Solution_Addition Corrective Action: Recalculate and reduce feed rate based on calorimetry data. Cause_Addition->Solution_Addition Solution_Cooling Corrective Action: Inspect cooling system, check for fouling, verify coolant temperature/flow. Cause_Cooling->Solution_Cooling Solution_Mixing Corrective Action: Verify agitator specs for the batch volume and viscosity. Cause_Mixing->Solution_Mixing Solution_Kinetics Corrective Action: Conduct further thermal hazard analysis (DSC/ARC) to identify onset temperatures. Cause_Kinetics->Solution_Kinetics

Caption: Troubleshooting decision tree for a reactor temperature spike.

Corrective and Preventive Actions (CAPA):

  • Reagent Accumulation: A common pitfall is adding a reagent faster than it is consumed, especially during an induction period.[1] This can lead to a dangerous accumulation of unreacted material. The solution is to ensure your addition rate is strictly controlled by the reaction's kinetics, which can be determined through reaction calorimetry.[1][5]

  • Insufficient Cooling: Fouling on reactor walls or heat exchanger surfaces can drastically reduce heat transfer efficiency.[6] Regular cleaning and maintenance are essential. Additionally, verify that the coolant temperature and flow rate meet the process requirements determined during pilot-scale testing.[3]

  • Poor Mixing: Inadequate agitation can lead to poor heat distribution, creating localized areas of high temperature that can accelerate the reaction rate dangerously.[3] Ensure the agitator design and speed are appropriate for the reaction mass viscosity and volume.

  • Secondary Decomposition: The initial exotherm can sometimes raise the temperature enough to trigger a secondary, more energetic, and often unforeseen decomposition reaction.[7] This is a critical aspect of thermal hazard assessment. Techniques like Differential Scanning Calorimetry (DSC) can identify the onset temperature of such decompositions.[8][9]

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader concepts and questions that are fundamental to understanding and managing exothermic reactions.

Q1: What is Reaction Calorimetry and why is it essential for scale-up?

A1: Reaction calorimetry is an experimental technique used to measure the heat released or absorbed by a chemical reaction.[10][11] It is absolutely critical for safe scale-up because it provides quantitative data on key safety parameters.[5] A reaction calorimeter mimics the conditions of a plant reactor, allowing you to measure:[12]

  • Total Heat of Reaction (ΔHr): The total amount of energy released over the entire reaction.

  • Heat Release Rate (Qr): How quickly the heat is generated at any given time. This is vital for designing a cooling system that can keep up.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail.[5] This is a worst-case scenario calculation that dictates the severity of a potential runaway.

  • Heat Capacity (Cp): The amount of energy required to raise the temperature of the reaction mass.

Without this data, you are essentially flying blind. Calorimetry provides the empirical evidence needed to design a safe and robust process.[13]

Q2: What is the difference between a "batch" and a "semi-batch" process, and which is safer for exothermic reactions?

A2: The difference lies in how the reactants are added:

  • Batch Process: All reactants are loaded into the reactor at the beginning of the process.

  • Semi-Batch Process: One or more reactants are fed into the reactor in a controlled manner over time.[14]

For strongly exothermic reactions, a semi-batch process is inherently safer .[7][14] The controlled dosing of a key chemical minimizes the amount of unreacted material in the reactor at any given time, thereby limiting the total energy that could be released in a runaway scenario.[14] In a batch process, the entire potential energy of the reaction is present from the start.

Q3: What are the principles of "Inherently Safer Design" (ISD) for exothermic reactions?

A3: Inherently Safer Design is a philosophy that aims to eliminate or reduce hazards at their source, rather than relying on add-on safety systems.[15][16] The core principles are:

ISD PrincipleApplication to Exothermic Reactions
Minimize Use smaller reactors or consider continuous flow reactors (microreactors) which have a very high surface-area-to-volume ratio for superior heat transfer.[16] This also reduces the inventory of hazardous material.
Substitute Replace a highly energetic reactant or a volatile solvent with a less hazardous alternative that achieves the same chemical outcome.
Moderate Operate the reaction at lower temperatures and pressures. Use a solvent to dilute the reactants, which increases the overall heat capacity of the system and moderates temperature changes.
Simplify Design processes with fewer steps and less complex equipment to reduce opportunities for human error or equipment failure.[17]

The following diagram illustrates the hierarchy of controls, with ISD being the most effective approach.

G cluster_0 Hierarchy of Controls for Exotherm Management Elimination Elimination / Substitution (Inherently Safer Design) Engineering Engineering Controls (e.g., Cooling Systems, Relief Vents) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Face Shield, FR Clothing) Administrative->PPE Least Effective

Sources

Technical Support Center: Solvent Optimization for Pd-Catalyzed Indole Carboxylate Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Solvent Selection & Troubleshooting Assigned Specialist: Senior Application Scientist, Catalysis Division

System Overview

Welcome to the technical support hub for Palladium-catalyzed functionalization of indole carboxylates. This guide addresses the critical role of solvent selection in determining regioselectivity (C2 vs. C3) , catalyst stability , and reaction efficiency .

Unlike simple solubilizing agents, solvents in Pd-catalysis act as ligands, proton shuttles, and mechanistic switches. In indole chemistry, the choice of solvent is often the primary determinant between two divergent pathways:

  • Electrophilic Palladation (C3-Selective): Favored by polar, non-acidic solvents.

  • Concerted Metalation-Deprotonation (CMD) (C2-Selective): Favored by acidic or non-polar solvents with carboxylate sources.

Troubleshooting Modules (FAQs)

Module A: Controlling Regioselectivity (The "Gaunt Switch")

User Question: "I am attempting a C-H alkenylation of an N-protected indole carboxylate. I need the C2 product, but I am observing a mixture or exclusively C3 product. How do I force C2 selectivity?"

Technical Diagnosis: You are likely operating in a regime that favors the innate nucleophilicity of the indole (C3) rather than the directing-group-assisted pathway (C2). The C3 position of indole is naturally electron-rich and prone to electrophilic attack.[1] To shift to C2, you must enable the CMD mechanism , which requires a base (often the solvent itself or an additive) to deprotonate the C2-H bond simultaneously with metalation.

The Solution: Switch your solvent system based on the "Gaunt Switch" principles [1].

Desired PositionMechanismRecommended Solvent SystemWhy?
C3 (Beta) Electrophilic PalladationDMSO, DMF, DMA Polar aprotic solvents stabilize the cationic Pd(II) intermediate formed during electrophilic attack at C3.
C2 (Alpha) CMD (Concerted Metalation-Deprotonation)AcOH, Dioxane/AcOH, Toluene/PivOH Carboxylic acid solvents (or additives) act as proton shuttles, lowering the energy barrier for C2-H bond cleavage via a six-membered transition state.

Visual Workflow:

SolventSwitch Start Target Regioselectivity C3_Target Target: C3 Position (Natural Nucleophile) Start->C3_Target C2_Target Target: C2 Position (Directed/CMD) Start->C2_Target Solvent_C3 Solvent: DMSO, DMF, DMA (Polar Aprotic) C3_Target->Solvent_C3 Stabilize Cation Mech_C3 Mechanism: Electrophilic Palladation (Cationic Pd Species) Solvent_C3->Mech_C3 Solvent_C2 Solvent: AcOH, Dioxane, Toluene (+ Carboxylate Source) C2_Target->Solvent_C2 Enable Proton Shuttle Mech_C2 Mechanism: CMD Pathway (Proton Shuttle) Solvent_C2->Mech_C2

Figure 1: Decision tree for solvent-controlled regioselectivity in indole functionalization.

Module B: Decarboxylative Couplings

User Question: "I am using Indole-3-carboxylic acid as a coupling partner. I see decarboxylation (protonation) but no cross-coupling with the aryl halide. What is wrong?"

Technical Diagnosis: This is a classic case of Protodecarboxylation . The CO2 is extruded to form a Pd-Indole intermediate, but instead of transmetalating or coupling, the intermediate is protonated by adventitious water or an acidic proton source in the solvent.

The Solution:

  • Solvent Choice: Switch to high-boiling, polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMSO/Dioxane mixtures . These are required to reach the high temperatures (100–140 °C) needed for CO2 extrusion [2].

  • Water Control: The reaction must be strictly anhydrous. Use molecular sieves in the reaction vessel.

  • The "Myers" Condition: Ensure you are using a silver (Ag) or copper (Cu) co-catalyst. If using Ag2CO3, the solvent must be able to solubilize the silver salt sufficiently; DMSO/DMF is preferred over Toluene here.

Module C: Catalyst Deactivation ("Pd Black")

User Question: "My reaction turns black and stalls after 1 hour. I am using DMF."

Technical Diagnosis: "Pd Black" indicates the aggregation of Pd(0) nanoparticles, meaning the catalyst has precipitated out of the catalytic cycle. While DMF is a good solvent, it can decompose at high temperatures to produce dimethylamine, which can poison the catalyst or reduce Pd(II) to Pd(0) too rapidly.

The Solution:

  • Solvent Switch: If high temperature is required, switch to DMA (Dimethylacetamide) or Diglyme . DMA is thermally more stable than DMF.

  • Stabilization: If you must use a non-polar solvent (like Toluene or Xylene) for C2 selectivity, you must add a ligand (e.g., Triphenylphosphine or a bipyridine) to keep the Pd soluble. In pure toluene, "naked" Pd will crash out immediately.

  • Oxidant Compatibility: If using Cu(OAc)2 as an oxidant (common in C-H activation), avoid alcohols (MeOH, EtOH) as solvents, as they can be oxidized, consuming the oxidant uselessly.

Experimental Protocols

Standard Solvent Screening Protocol (0.2 mmol scale)

Use this protocol to determine the optimal solvent for a new indole substrate.

Materials:

  • Substrate: Indole carboxylate (0.2 mmol)

  • Catalyst: Pd(OAc)2 (5-10 mol%)

  • Oxidant/Additive: Cu(OAc)2 or Ag2CO3 (stoichiometric if oxidative)

  • Solvents to Screen:

    • AcOH (Acidic/C2-selective)

    • 1,4-Dioxane (Neutral/C2-selective)

    • DMF (Polar/C3-selective)

    • Toluene (Non-polar/C2-selective, requires ligand)

Procedure:

  • Setup: Prepare 4 separate 1-dram vials equipped with stir bars.

  • Charging: Add solid reagents (Indole, Catalyst, Oxidant) to all vials.

  • Inerting: Cap vials with septa and purge with Argon for 5 minutes.

  • Solvent Addition: Inject 2.0 mL of the respective anhydrous solvent into each vial (Concentration: 0.1 M).

  • Reaction: Heat all vials to 80 °C (or 110 °C for decarboxylative) for 12 hours.

  • Analysis: Filter a 50 µL aliquot through a silica plug, elute with EtOAc, and analyze via GC-MS or LC-MS.

  • Interpretation:

    • High Conversion, Low Yield? Check for polymerization (oligomers). Dilute the reaction (0.05 M).

    • No Reaction? Increase Temperature or switch to a solvent with a higher dielectric constant (e.g., switch Toluene to chlorobenzene).

Mechanistic Visualization

The following diagram illustrates how the solvent interacts with the Palladium cycle to dictate the reaction pathway.

Mechanism Pd_Start Pd(II) Species Step_C3_1 Solvent displaces anion Forms [Pd(Solvent)L]+ Pd_Start->Step_C3_1 High Dielectric Step_C2_1 Solvent/Additive coordinates as Carboxylate Forms [Pd(OAc)L] Pd_Start->Step_C2_1 Low Dielectric / Acidic Subgraph_C3 Path A: Polar Solvent (DMF/DMSO) Step_C3_2 Electrophilic Attack at C3 Step_C3_1->Step_C3_2 Subgraph_C2 Path B: Acidic/Non-Polar (AcOH/Dioxane) Step_C2_2 CMD Transition State (C2-H Deprotonation) Step_C2_1->Step_C2_2

Figure 2: Mechanistic divergence driven by solvent coordination and dielectric properties.

References

  • Grimster, N. P., Gauntlett, C., Godfrey, C. R. A., & Gaunt, M. J. (2005). "Palladium-catalyzed intermolecular alkenylation of indoles by solvent-controlled regioselective C–H functionalization." Angewandte Chemie International Edition, 44(20), 3125–3129.

  • Tanaka, D., & Myers, A. G. (2004). "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides." Organic Letters, 6(3), 433–436.

  • Stuart, D. R., & Fagnou, K. (2007). "The catalytic cross-coupling of unactivated arenes." Science, 316(5828), 1172-1175.

  • Cornella, J., & Larrosa, I. (2012). "Decarboxylative C–H bond functionalization of (hetero)arenes." Synthesis, 44(05), 653-676.

Sources

workup procedure for removing palladium catalyst residues

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PD-REM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Introduction: The "Hidden" Impurity

Welcome to the Technical Support Center. You are likely here because your API or intermediate has failed specification for elemental impurities (ICH Q3D), or your "white" solid is persistently grey/brown.

The Reality Check: Palladium (Pd) removal is not a "one-size-fits-all" step.[1][2][3][4][5][6] It is a chemical reaction in its own right, governed by coordination chemistry and kinetics.[1][2] The limit for Pd in oral drug products is typically 100 µ g/day (approx. 10 ppm for a 10g daily dose), but parenteral limits are far stricter (10 µ g/day ).

Below is your triage guide to selecting and executing the correct workup procedure.

Module 1: The Triage (Method Selection)

Before dumping activated carbon into your reactor, you must characterize the impurity.[2] Use the decision matrix below to select the optimal removal strategy.

Decision Matrix: Selecting Your Protocol

Pd_Removal_Decision_Tree Start Start: Crude Mixture High Pd Content Solubility Is Product Soluble in Organic Solvent? Start->Solubility Pd_State Dominant Pd Species? Solubility->Pd_State Yes Insoluble Method A: Crystallization/Washing (Low Efficiency) Solubility->Insoluble No Pd_II Pd(II) Species (Oxidized) Pd_State->Pd_II Soluble Salts Pd_0 Pd(0) / Colloidal (Reduced) Pd_State->Pd_0 Nanoparticles Scavenger_Thiol Method B: Silica-Thiol (SiliaMetS® Thiol) Pd_II->Scavenger_Thiol Best Selectivity Wash_NAC Method D: NAC Wash (Aqueous Extraction) Pd_II->Wash_NAC Low Cost/Scale-up Scavenger_TAA Method C: Silica-TAA (Triamine) Pd_0->Scavenger_TAA High Affinity Carbon Method E: Activated Carbon (Darco KB-G) Pd_0->Carbon General Purpose

Figure 1: Decision tree for selecting a palladium removal strategy based on product solubility and palladium oxidation state.[1]

Module 2: Solid-Supported Scavengers (The Gold Standard)

Why this works: Functionalized silica gels (e.g., SiliaMetS, Biotage ISOLUTE) act as "chemical magnets."[2] They are superior to carbon because they rely on covalent coordination (chemisorption) rather than weak Van der Waals forces (physisorption), preventing Pd leaching later.[2]

Comparative Data: Scavenger Efficiency
Scavenger TypeFunctional GroupBest ForTypical Load
Thiol (Si-SH) MercaptanPd(II), Ru, Rh, Ag4-8 eq.[1]
Thiol (Si-DMT) DimercaptotriazinePd(0) & Pd(II) (High Scavenging)4-8 eq.[1]
Triamine (Si-TAA) TriaminePd(0) (Electron rich)4-8 eq.[1][2]
Thiourea ThioureaPd(II) acetates/halides4-8 eq.[1][2]
Protocol: Batch Scavenging

Use this for <1 kg batches.

  • Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, DCM, or MeOH).[1][2]

    • Note: Avoid DMF/DMSO if possible; high viscosity slows diffusion into silica pores.[1][2]

  • Loading: Add 4–8 equivalents of scavenger relative to the residual Pd content (not the initial catalyst loading).

    • Tip: If residual Pd is unknown, start with 5-10% w/w relative to the crude product.[1]

  • Incubation: Stir at 40–60°C for 4–12 hours.

    • Scientific Logic:[1][2][7][8][9][10][11] Scavenging is diffusion-controlled.[1][2] Heat increases the kinetic energy, allowing Pd to penetrate deep into the silica pores where >90% of the functional groups reside. Room temperature stirring often fails for "tight" chelators.[1][2]

  • Filtration: Filter through a pad of Celite® or a 0.45 µm membrane.[1][2]

    • Critical: Fine silica particles can pass through coarse frits.[1][2]

  • Rinse: Wash the cake with the dissolution solvent to recover entrained product.

Module 3: Chelation Extractions (Aqueous Washes)

Why this works: Small molecule chelators like N-Acetylcysteine (NAC) or Trimercaptotriazine (TMT) bind Pd, rendering it water-soluble or precipitating it out.[1]

FAQ: "I tried a water wash and it didn't work."

Answer: Pd-ligand complexes are often lipophilic.[1][2] You must introduce a competitive water-soluble ligand (like NAC) and adjust pH to force the new complex into the aqueous phase.

Protocol: The NAC (N-Acetylcysteine) Wash

Best for: Large scale manufacturing where silica filtration is too expensive.[1]

  • Preparation: Dissolve crude product in a water-immiscible solvent (EtOAc, Toluene, or DCM).

  • Chelation: Add an aqueous solution of N-Acetylcysteine (5–10 eq relative to Pd) .

  • Heating: Heat the biphasic mixture to 50–60°C for 1–2 hours with vigorous stirring.

    • Mechanism:[1][2][3][11][12][13] The NAC displaces phosphine ligands.[2]

  • Ionization (The Secret Step): Cool to RT and add Ammonia (aq) or NaOH to adjust pH to ~8–9.

    • Why? You must deprotonate the carboxylic acid on the NAC-Pd complex to make it fully water-soluble.[1] Without this base wash, the neutral NAC-Pd complex may partition back into the organic layer.

  • Separation: Separate layers. The Pd will be in the aqueous (yellow/orange) layer.

  • Polishing: Wash organic layer with brine and dry.[1][2]

Module 4: Activated Carbon (The Traditionalist)

Why this works: High surface area adsorption.[1][2] The Risk: Carbon is non-selective.[2] It will adsorb your product (yield loss) and can be messy.[2]

Protocol: Activated Carbon Treatment[1][2][7][10]
  • Selection: Use Darco® KB-G or equivalent.[1][2] Avoid generic "charcoal" which has poor mesoporosity.[1][2]

  • Slurry: Add activated carbon (10–20% w/w of crude) to the solution.

  • Activation: Heat to reflux for 1–2 hours.

  • Filtration: Filter hot through Celite.

    • Warning: Carbon loves to leak.[1][2] Use a double-pad of Celite or specialized carbon-impregnated filters (e.g., ZetaCarbon).[1]

Troubleshooting & FAQs

Q: My product is still grey/black after scavenging. Is it still contaminated?

A: Not necessarily, but likely. Palladium nanoparticles (colloidal Pd) are potent chromophores.[2] Even 5 ppm can discolor a white solid.[1][2]

  • Test: Run a quick ICP-MS.

  • Fix: If ICP is low but color persists, the color might be conjugated organic byproducts.[2] If ICP is high, you have Colloidal Pd .[1][2] Silica scavengers struggle here because the particles are too big for the pores.

    • Solution: Treat with an oxidizing agent (dilute H2O2 or open to air) to oxidize Pd(0) to Pd(II) before adding a Thiol scavenger.

Q: I am losing >15% yield on the silica scavenger.

A: Non-specific binding. Your product likely contains basic amines that are interacting with the free silanols on the silica surface.

  • Fix: Switch to a Polymer-supported scavenger (e.g., polystyrene backbone) which lacks the acidic silanol groups of silica.[1]

Q: Can I just crystallize the product?

A: Risky. Crystallization is excellent for organic impurities but poor for metals.[1][2] Pd complexes can occlude (get trapped) inside the crystal lattice or adsorb to the crystal surface.

  • Recommendation: Perform a scavenger treatment before the final crystallization.[1][2]

References

  • Garrett, C. E., & Prasad, K. (2004).[2][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2][5] Link

  • International Council for Harmonisation (ICH). (2019).[2] ICH Q3D(R1) Guideline for Elemental Impurities. Link

  • SiliCycle Inc. (n.d.).[1][2] SiliaMetS® Metal Scavengers User Guide. Link

  • Biotage. (2023).[1][2] How to Remove Palladium in three easy steps. Link

  • Roschangar, F., et al. (2013).[1][2] Overcoming the Hurdles of Micro-Heterogeneous Palladium Catalyst Residues. Organic Process Research & Development, 17(7), 974–979.[2] Link

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis and scale-up of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to ensure a successful and scalable process.

The synthesis of this important heterocyclic scaffold can be dissected into two primary stages, followed by purification:

  • N-Methylation: Introduction of a methyl group at the N1 position of the indole ring.

  • C3-Bromination: Regioselective introduction of a bromine atom at the C3 position.

This guide will address each stage sequentially, highlighting critical parameters and potential pitfalls, especially when transitioning from bench-scale to larger-scale production.

Part 1: N-Methylation of Ethyl 1H-Indole-2-carboxylate

The first critical step is the selective N-methylation of the starting material, ethyl 1H-indole-2-carboxylate. While seemingly straightforward, this step presents challenges in achieving high selectivity and yield without compromising the ester functionality, particularly at scale.

Frequently Asked Questions (FAQs): N-Methylation

Q1: What are the most common methylating agents for this reaction, and how do I choose the best one for scale-up?

A1: The choice of a methylating agent is a trade-off between reactivity, safety, cost, and ease of handling.

  • Dimethyl Sulfate (DMS): Highly reactive and cost-effective, often providing excellent yields. However, it is extremely toxic and a suspected carcinogen, requiring stringent handling protocols, which can be complex and costly to implement at a larger scale.[1]

  • Methyl Iodide (MeI): Also highly reactive but has a very low boiling point (40 °C), which can lead to vapor release and emission control issues in a plant setting.[1] Like DMS, it is a suspected carcinogen.[1]

  • Dimethyl Carbonate (DMC): A much safer, environmentally friendly, and less toxic alternative.[1] Its reactivity is lower, often requiring higher temperatures (typically >90 °C) and a suitable base to achieve good conversion.[2][3] For large-scale production, DMC is often the preferred reagent due to its superior safety profile and manageable reaction conditions.[1]

Q2: I'm observing significant hydrolysis of the ethyl ester group during N-methylation. What's causing this and how can I prevent it?

A2: Ester hydrolysis is a common side reaction, primarily caused by the presence of strong nucleophiles (like hydroxide ions) and/or prolonged reaction times at elevated temperatures. This is particularly problematic when using strong aqueous bases like NaOH or KOH. To mitigate this:

  • Choice of Base: Use a non-nucleophilic or sterically hindered base. Potassium carbonate (K₂CO₃) is a common and effective choice.[4] Sodium hydride (NaH) can also be used for complete deprotonation of the indole nitrogen, but requires an anhydrous solvent and careful handling.

  • Solvent System: Employ an anhydrous polar aprotic solvent such as acetone, DMF, or acetonitrile.[4] Using aqueous KOH in acetone can be effective, but the water content must be carefully controlled to balance reactivity with the prevention of hydrolysis.[5]

  • Reaction Temperature and Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Q3: My N-methylation reaction is sluggish and gives a low yield. What parameters should I adjust?

A3: A sluggish reaction is typically due to insufficient reactivity. Consider the following adjustments:

  • Base Strength: If using a weak base like K₂CO₃, ensure it is finely powdered and thoroughly dried to maximize its surface area and reactivity. You might consider switching to a stronger base like sodium methoxide (NaOMe) or potassium tert-butoxide, but be mindful of potential side reactions like transesterification.[5]

  • Temperature: Increasing the reaction temperature will increase the rate. When using lower-reactivity agents like DMC, heating under reflux is often necessary.[2][4]

  • Solvent: A solvent like DMF can accelerate the reaction compared to acetone or THF due to its higher polarity and boiling point, which helps in solvating the indole anion.

Troubleshooting Guide: N-Methylation
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient base strength or amount. 2. Low reaction temperature. 3. Inactive methylating agent.1. Use a stronger base (e.g., NaH, NaOMe) or increase stoichiometry of K₂CO₃. Ensure the base is anhydrous. 2. Increase the temperature, potentially switching to a higher-boiling solvent like DMF. 3. Use a fresh bottle of the methylating agent.
Ester Hydrolysis 1. Presence of water. 2. Use of strong, nucleophilic bases (NaOH, KOH). 3. Prolonged reaction time.1. Use anhydrous solvents and reagents. 2. Switch to a non-nucleophilic base like K₂CO₃ or NaH.[4][5] 3. Monitor the reaction closely and quench it upon completion.
Transesterification Use of alkoxide bases (e.g., NaOMe in ethanol) where the alcohol portion differs from the ester.Use a base that does not introduce a competing nucleophile (e.g., K₂CO₃, NaH) or match the alkoxide to the ester (e.g., use NaOEt with an ethyl ester).
Multiple Products (by TLC/HPLC) 1. C-alkylation as a side reaction. 2. Degradation of starting material or product.1. C-alkylation is less common for indole-2-carboxylates but can occur. Ensure complete deprotonation of the nitrogen first by using a strong base. 2. Lower the reaction temperature and monitor for completion to avoid degradation.
Experimental Protocol: N-Methylation of Ethyl 1H-Indole-2-carboxylate

This protocol is a generalized starting point. Optimization will be required based on your specific scale and equipment.

  • Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add ethyl 1H-indole-2-carboxylate (1.0 eq.) and anhydrous acetone (10-15 volumes).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq.).[4]

  • Reagent Addition: Begin stirring and add dimethyl sulfate (1.2-1.5 eq.) dropwise, maintaining the internal temperature below 30 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quench: Once the starting material is consumed, cool the reaction mixture to room temperature. Add a 5% ammonia solution to quench any remaining dimethyl sulfate and stir for 1-2 hours.[4]

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 1-methyl-1H-indole-2-carboxylate.

Workflow Diagram: N-Methylation

N_Methylation_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: - Ethyl 1H-indole-2-carboxylate - Anhydrous Acetone B Add Anhydrous K2CO3 A->B 1. Slurry Formation C Add Dimethyl Sulfate (Dropwise, T < 30°C) B->C D Heat to Reflux (4-6 hours) C->D 2. Initiate Reaction E Monitor by TLC/HPLC D->E F Cool and Quench (5% NH4OH) E->F 3. Reaction Complete G Filter Salts F->G H Solvent Exchange & Wash G->H I Concentrate & Dry H->I J Crude Product: Ethyl 1-methyl-1H-indole-2-carboxylate I->J

Caption: N-Methylation experimental workflow.

Part 2: C3-Bromination of Ethyl 1-methyl-1H-indole-2-carboxylate

The indole nucleus is electron-rich, making the C3 position highly susceptible to electrophilic substitution. This step requires careful control to ensure selective monobromination and avoid the formation of di- or tri-brominated species.

Frequently Asked Questions (FAQs): C3-Bromination

Q1: Which brominating agent is best for selective C3-bromination on a large scale?

A1:

  • N-Bromosuccinimide (NBS): This is the most widely used and recommended reagent for this transformation. It is a solid, making it easy to handle, and it generates bromine in situ at a controlled rate, which minimizes over-bromination. It is generally the preferred choice for both lab and scale-up operations.

  • Bromine (Br₂): While elemental bromine is effective, it is highly corrosive, volatile, and difficult to handle safely on a large scale. Its high reactivity can easily lead to multiple brominations and other side reactions if the addition is not precisely controlled. It is generally avoided in large-scale synthesis unless absolutely necessary.

Q2: My reaction produces a significant amount of di-brominated byproduct. How can I improve the selectivity for monobromination?

A2: The formation of di-brominated species occurs when the product, ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate, reacts further with the brominating agent. To enhance selectivity:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95-1.0 equivalents). While this may result in some unreacted starting material, it is often easier to separate the starting material from the desired product than to remove di-brominated impurities.

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C to -10 °C). This slows down the rate of the second bromination more significantly than the first, improving selectivity.

  • Slow Addition: Add the NBS solution portion-wise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more nucleophilic starting material.

Q3: The bromination reaction is very fast and difficult to control, leading to a dark-colored reaction mixture. What is happening?

A3: A rapid, exothermic reaction and dark coloration suggest poor temperature control and potential degradation of the indole ring. Indoles can be sensitive to strong electrophiles and acidic conditions (HBr is a byproduct of bromination).

  • Solvent Choice: Use a solvent in which the starting material is fully dissolved to ensure a homogeneous reaction. Dichloromethane (DCM) or chloroform are common choices.

  • Temperature Control: Ensure your cooling bath and reactor setup can handle the exotherm. For larger scales, a jacketed reactor with a reliable cooling system is essential. Pre-cool the reaction mixture to the target temperature before starting the NBS addition.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to color formation.

Troubleshooting Guide: C3-Bromination
Observed Issue Potential Cause(s) Recommended Solution(s)
Over-bromination (Di- or Tri-bromo species) 1. Excess brominating agent. 2. High reaction temperature. 3. Rapid addition of reagent.1. Use ≤1.0 equivalent of NBS. 2. Maintain the temperature at or below 0 °C. 3. Add the NBS solution slowly over 1-2 hours.
Low Conversion 1. Insufficient brominating agent. 2. NBS is old or has degraded.1. Increase NBS stoichiometry slightly (e.g., to 1.05 eq.), but be prepared to manage selectivity. 2. Use a fresh, reputable source of NBS. Recrystallize if necessary.
Dark Reaction Mixture / Tar Formation 1. Reaction temperature too high. 2. Acid-catalyzed polymerization/degradation.1. Improve cooling and slow down the addition rate. 2. Consider adding a non-nucleophilic acid scavenger like proton sponge, though this is less common. Ensure rapid work-up after the reaction is complete.
Inconsistent Results at Scale 1. Poor mixing leading to localized "hot spots" and high concentrations of NBS.1. Ensure efficient agitation. For viscous slurries, consider a different solvent or higher dilution. Verify that the stirrer design is appropriate for the reactor geometry.
Experimental Protocol: C3-Bromination
  • Setup: In a jacketed reactor under a nitrogen atmosphere, dissolve ethyl 1-methyl-1H-indole-2-carboxylate (1.0 eq.) in a suitable solvent like dichloromethane (10 volumes).

  • Cooling: Cool the solution to 0 °C using a circulating chiller.

  • Reagent Preparation: In a separate vessel, dissolve N-Bromosuccinimide (1.0-1.05 eq.) in DCM or DMF.

  • Addition: Add the NBS solution dropwise to the cooled indole solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC/HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a solution of sodium thiosulfate or sodium bisulfite to destroy any remaining active bromine species. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by recrystallization from a solvent system like ethanol/water or by column chromatography.[6]

Reaction Diagram: C3-Brominationdot

C3_Bromination cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Reactant Ethyl 1-methyl-1H-indole-2-carboxylate Product Ethyl 3-bromo-1-methyl- 1H-indole-2-carboxylate Reactant->Product Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) NBS->Product Electrophilic Aromatic Substitution Solvent Solvent: Dichloromethane (DCM) Temp Temperature: 0 °C Byproduct Succinimide

Sources

Validation & Comparative

comparing reactivity of 3-bromo vs 3-iodo indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-bromoindole-2-carboxylates versus 3-iodoindole-2-carboxylates , focusing on their utility in medicinal chemistry and organic synthesis.

Executive Summary

In the functionalization of the indole scaffold, the choice between a 3-bromo and a 3-iodo intermediate is a critical strategic decision that impacts yield, chemoselectivity, and process scalability.

  • 3-Iodoindole-2-carboxylates: The "High-Performance" option. They exhibit superior reactivity in Palladium-catalyzed cross-couplings (often proceeding at room temperature) and allow for rapid Lithium-Halogen exchange at cryogenic temperatures (-78 °C) to preserve the ester functionality.

  • 3-Bromoindole-2-carboxylates: The "Robust & Scalable" option. They offer higher chemical stability, lower cost, and better atom economy. While they require higher energy inputs (heat) for cross-coupling, they are uniquely suited for Magnesium-Halogen exchange (Turbo-Grignard) protocols that avoid cryogenic conditions.

Physicochemical & Mechanistic Profile

The distinct reactivity profiles stem directly from the Carbon-Halogen (C-X) bond dissociation energies (BDE) and the electronic influence of the C2-ester.

Bond Dissociation Energy (BDE)

The C–I bond is significantly longer and weaker than the C–Br bond, lowering the activation energy for the rate-determining step (Oxidative Addition) in catalytic cycles.

Bond TypeApprox.[1][2][3][4][5][6] Bond Energy (kJ/mol)Bond Length (Å)Implications for Catalysis
C(sp²)–Br ~2851.86Requires thermal activation (>60°C) or electron-rich ligands.
C(sp²)–I ~2132.05Facile oxidative addition; often reactive at RT.
Electronic Effect of the 2-Carboxylate

The ester group at position 2 is an Electron Withdrawing Group (EWG) .

  • Impact: It decreases electron density in the indole ring.

  • Result: Unlike electron-rich simple indoles, the 2-carboxylate activates the C3-halogen toward Oxidative Addition with Pd(0), making these substrates generally more reactive than their non-esterified counterparts.

Reactivity Landscape Visualization

The following diagram maps the reactivity threshold relative to the bond strength.

ReactivityLandscape cluster_0 Substrate Properties cluster_1 Reaction Barriers Br_Indole 3-Bromo (Stronger Bond) High_Barrier High Activation Energy (Requires Heat/Ligands) Br_Indole->High_Barrier Slow Ox. Add. I_Indole 3-Iodo (Weaker Bond) Low_Barrier Low Activation Energy (Mild Conditions) I_Indole->Low_Barrier Fast Ox. Add. Standard Suzuki (80°C) Standard Suzuki (80°C) High_Barrier->Standard Suzuki (80°C) Mild Suzuki (RT-40°C) Mild Suzuki (RT-40°C) Low_Barrier->Mild Suzuki (RT-40°C) Sequential Coupling Sequential Coupling Low_Barrier->Sequential Coupling

Caption: Comparative reactivity landscape showing the lower activation barrier for 3-Iodo substrates.

Performance Analysis: Cross-Coupling (Suzuki-Miyaura)

The primary application of these scaffolds is C3-arylation.

Experimental Comparison Matrix

Data synthesized from reactivity trends of electron-deficient indoles [1][4].

Feature3-Bromoindole-2-carboxylate3-Iodoindole-2-carboxylate
Catalyst Loading Standard (3–5 mol%)Low (0.5–1 mol%)
Temperature 80–110 °C (Reflux)25–60 °C
Ligand Requirement Often requires phosphines (e.g., PPh3, XPhos)Ligand-free conditions often possible
Boronic Acid Scope Good for standard arylsEssential for sterically hindered/unstable boronates
Sequential Capability Poor (Hard to differentiate from Cl)Excellent (Couples selectively over Br/Cl sites)
Mechanistic Insight: The Oxidative Addition

In the catalytic cycle, the oxidative addition of the C-X bond to Pd(0) is the rate-limiting step.

  • 3-Iodo: The weak C-I bond breaks typically faster than the transmetallation step. This prevents the accumulation of active Pd species that can aggregate into inactive Pd-black.

  • 3-Bromo: Slower oxidative addition requires heat. Prolonged heating can lead to ester hydrolysis (saponification) if aqueous bases (e.g., K2CO3/H2O) are used.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd_I Oxidative Addition (I) FAST Pd0->OxAdd_I RT OxAdd_Br Oxidative Addition (Br) SLOW Pd0->OxAdd_Br Heat Complex_II Pd(II)-Ar-X OxAdd_I->Complex_II OxAdd_Br->Complex_II Transmetal Transmetallation (Boronic Acid) Complex_II->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0

Caption: Catalytic cycle highlighting the kinetic advantage of Iodides in the oxidative addition step.

Performance Analysis: Metal-Halogen Exchange

This is where the chemoselectivity challenge arises. The C2-ester is susceptible to nucleophilic attack by organolithiums.[7]

The Chemoselectivity Paradox
  • 3-Iodo (Lithium Exchange): Because the C-I bond is so weak, Lithium-Halogen exchange with

    
    -BuLi or 
    
    
    
    -BuLi is extremely fast, often occurring at -78 °C. At this temperature, the nucleophilic attack on the ester carbonyl is kinetically suppressed.
  • 3-Bromo (Magnesium Exchange): Li-exchange is slower, requiring higher temperatures where the ester is vulnerable. Solution: Use "Turbo Grignard" (

    
    -PrMgCl·LiCl).[8] This reagent inserts into the C-Br bond at non-cryogenic temperatures (-15 °C to 0 °C) but is not nucleophilic enough to attack the ester [2].
    
Protocol Selection Guide
GoalPreferred SubstrateReagent SystemRationale
C3-Lithiation 3-Iodo

-BuLi / -78°C
Fast exchange beats ester attack.
C3-Magnesiation 3-Bromo

-PrMgCl·LiCl / 0°C
Chemoselective; no cryogenic cooling needed.
Scale-Up 3-Bromo

-PrMgCl·LiCl
Safer (avoids pyrophoric

-BuLi).

Validated Experimental Protocols

Synthesis of Starting Materials
  • 3-Bromoindole-2-carboxylate: Standard bromination using NBS (N-Bromosuccinimide) in DMF or MeCN. High yields (>90%).

  • 3-Iodoindole-2-carboxylate: Iodination using NIS (N-Iodosuccinimide). Note: Iodine is less electrophilic; catalysis with mild acid (e.g., TsOH) or protection from light is often required to prevent reversibility [3][5].

Protocol A: Mild Suzuki Coupling (3-Iodo)

Best for: Sensitive substrates, sequential coupling.

  • Charge: In a reaction vial, combine 3-iodoindole-2-carboxylate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(PPh3)4 (3 mol%).

  • Solvent: Add degassed DME/H2O (3:1).

  • Base: Add Na2CO3 (2.0 equiv).

  • Reaction: Stir at 40 °C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Expected Yield: 85–95%.

Protocol B: Chemoselective Magnesiation (3-Bromo)

Best for: Generating nucleophiles without attacking the ester.

  • Setup: Flame-dry flask under Argon.

  • Dissolve: Dissolve 3-bromoindole-2-carboxylate (1.0 equiv) in dry THF. Cool to -15 °C.

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl  (Turbo Grignard, 1.1 equiv).
    
  • Incubate: Stir at -15 °C for 30–60 mins. (Monitor by quenching an aliquot with D2O and checking NMR for deuterium incorporation).

  • Electrophile: Add aldehyde/ketone (1.2 equiv). Warm to RT.

  • Quench: Sat. NH4Cl.

References

  • BenchChem. (2025).[9] Comparing the efficacy of different catalysts for 3-bromoquinoline coupling.Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

  • MDPI. (2025). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles.Link

  • National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.Link

  • Beilstein Journal of Organic Chemistry. (2014). Consecutive four-component synthesis of trisubstituted 3-iodoindoles.Link

Sources

Comparative Spectroscopic Guide: Structural Validation of Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is a critical pharmacophore intermediate, most notably utilized in the synthesis of the antiviral agent Umifenovir (Arbidol) . In the synthetic pathway, this molecule is generated via the electrophilic bromination of ethyl 1-methyl-1H-indole-2-carboxylate.

The Analytical Challenge: The primary quality control challenge is not merely identifying the compound, but definitively distinguishing it from two persistent impurities:

  • The Precursor: Ethyl 1-methyl-1H-indole-2-carboxylate (Incomplete bromination).

  • The Protodebrominated Artifact: Formed during aggressive workups.

This guide objectively compares three spectroscopic methodologies—NMR, Mass Spectrometry (MS), and FTIR —to determine which technique offers the highest fidelity for structural validation.

Comparative Analysis of Spectroscopic Methods

Method A: Nuclear Magnetic Resonance ( H NMR)

Status: Gold Standard for Regiochemistry

NMR provides the only definitive proof that bromination occurred specifically at the C3 position, rather than the benzene ring (C4-C7).

  • The Diagnostic Signal: The precursor (non-brominated) possesses a distinct singlet at

    
     7.10–7.25 ppm  corresponding to the C3-H .
    
  • The Validation Logic: Upon successful bromination, this singlet must disappear . If any singlet remains in this region, the reaction is incomplete.

  • Electronic Shift: The N-methyl group (typically

    
     3.90–4.05 ppm) will experience a slight downfield shift due to the orthogonal steric and electronic influence of the bulky C3-bromine atom.
    
Method B: Mass Spectrometry (LC-MS/EI-MS)

Status: Gold Standard for Elemental Composition[1]

While NMR confirms where the bromine is, MS confirms that bromine is present.

  • The "Killer Feature": Bromine exists as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 natural abundance ratio .[2]
  • The Pattern: A pure sample will display two molecular ion peaks of equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ).[3]
    • Precursor (No Br): Single dominant peak (

      
      ).
      
    • Product (With Br): Twin peaks (1:1 height).[2][4]

  • Sensitivity: MS is superior to NMR for detecting trace amounts of non-brominated starting material (down to <0.1%).[1]

Method C: Fourier-Transform Infrared Spectroscopy (FTIR)

Status: Rapid Screening / Goods-In QC

FTIR is less specific for structural elucidation but excellent for verifying functional group integrity.

  • Key Markers:

    • C=O Stretch (Ester): Sharp band at ~1700–1715 cm

      
      .
      
    • Absence of N-H: The lack of a broad band at 3300 cm

      
       confirms the N-methyl group is intact (distinguishing it from ethyl 3-bromo-1H-indole-2-carboxylate).
      
    • Limitation: The C-Br stretch (500–600 cm

      
      ) is often obscured in the fingerprint region, making IR unreliable for confirming bromination compared to MS.
      

Summary of Performance Data

Feature

H NMR
LC-MS (ESI/EI) FTIR
Primary Utility Regiochemical confirmation (C3 position)Elemental confirmation (Isotopes)Functional group check (C=O, N-Me)
Bromine Detection Indirect (Loss of C3-H signal)Direct (1:1 Isotope Pattern) Weak (Fingerprint region)
Impurity Sensitivity Moderate (~1%)High (<0.1%) Low (>5%)
Sample Destructive? NoYesNo
Throughput Low (10-15 mins/sample)High (2 mins/sample)Very High (30 sec/sample)

Detailed Experimental Protocol: NMR Validation

This protocol is designed to self-validate the structure of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate.

Reagents:

  • Solvent: DMSO-

    
      or CDCl
    
    
    
    (CDCl
    
    
    is preferred for sharper resolution of the ester ethyl group).
  • Internal Standard: TMS (Tetramethylsilane) - usually present in solvent.[5]

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5–10 mg of the solid product in 0.6 mL of CDCl

    
    . Ensure the solution is clear; filter through cotton if particulates remain (paramagnetic particles degrade resolution).
    
  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      2.0 seconds (critical for accurate integration of aromatic protons).
    • Scans: 16 (sufficient for >95% purity).

  • Data Processing & Logic Check (The "Self-Validating" Step):

    • Step A (Reference): Calibrate TMS to 0.00 ppm or residual CHCl

      
       to 7.26 ppm.
      
    • Step B (Integration): Integrate the N-methyl singlet (

      
       ~4.0 ppm). Set this integral to 3.00 .
      
    • Step C (The Test):

      • Check the aromatic region (7.0–8.0 ppm).[6] You should count exactly 4 protons (H4, H5, H6, H7).[1]

      • If you count 5 protons: The C3-H is still present. FAIL .

      • If you count 4 protons: The C3 position is substituted.[7] PASS .

    • Step D (Ester Check): Verify the ethyl group: Quartet (2H) at ~4.4 ppm and Triplet (3H) at ~1.4 ppm.

Decision Logic & Visualization

The following diagrams illustrate the logical workflow for validating this specific molecule.

Diagram 1: The Analytical Decision Matrix

AnalyticalWorkflow Start Crude Product Isolated IR_Check Step 1: FTIR Screen (Check C=O and N-Me) Start->IR_Check NMR_Check Step 2: 1H NMR (Structural Map) IR_Check->NMR_Check Functional Groups OK Decision_Br Is C3-H Signal Present? NMR_Check->Decision_Br MS_Check Step 3: Mass Spec (Isotope Confirmation) Decision_Iso Is M+ / M+2 Ratio 1:1? MS_Check->Decision_Iso Decision_Br->MS_Check No (4 Aromatic H) Result_Fail_SM FAIL: Starting Material (Incomplete Bromination) Decision_Br->Result_Fail_SM Yes (Singlet @ 7.2ppm) Result_Pass VALIDATED PRODUCT (Ethyl 3-bromo-1-methyl- 1H-indole-2-carboxylate) Decision_Iso->Result_Pass Yes (Br confirmed) Result_Fail_Imp FAIL: Impurity/Side Product Decision_Iso->Result_Fail_Imp No (Wrong Mass/Iso)

Caption: Analytical workflow prioritizing NMR for regiochemistry and MS for elemental confirmation.

Diagram 2: Spectral Signature Comparison (Precursor vs. Product)

SpectralLogic Precursor Precursor (Ethyl 1-methyl-indole-2-carboxylate) H_Signal NMR: C3-H Singlet (~7.2 ppm) Precursor->H_Signal Contains Product Target Product (3-Bromo derivative) Br_Signal MS: M+ / M+2 (1:1 Ratio) Product->Br_Signal Displays H_Signal->Product MUST DISAPPEAR

Caption: The critical spectroscopic transition: loss of the C3 proton and appearance of the Bromine isotope pattern.

References

  • Arbidol Synthesis & Intermediates

    • Wang, Z., et al. (2017).[1][8] "Structure-based optimization and synthesis of antiviral drug Arbidol analogues." Journal of Medicinal Chemistry. [1]

  • Spectroscopic Data of Indole Derivatives

    • National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." SDBS No. 16824 (1-Methylindole derivatives).

  • Mass Spectrometry of Halogenated Compounds

    • Smith, R. M. (2004).[1][3] "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Referencing Br isotope patterns).

  • General Indole NMR Characterization

    • Li, J. J. (2014).[1] "Name Reactions in Heterocyclic Chemistry II." Wiley. (Nenitzescu indole synthesis and derivatives).[5][6][8][9][10] [1]

Sources

Publish Comparison Guide: Structural & Solid-State Analysis of Indole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solid-state properties, structural metrics, and performance characteristics of Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate , comparing it against its non-methylated and non-brominated analogs.

Executive Summary

The Core Shift: The structural transition from Ethyl 1H-indole-2-carboxylate to its 3-bromo-1-methyl derivative represents a fundamental shift in supramolecular chemistry—from Hydrogen-Bond Dominance to Halogen-Bond/Steric Control .

For researchers in drug discovery (specifically HIV-1 integrase inhibitors and antiviral scaffolds), understanding this transition is critical. The "Product" (Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate) offers a lipophilic, dense-packing scaffold that eliminates the strong hydrogen-bond donor (N-H), thereby altering solubility profiles and bioavailability compared to the "Alternative" (the parent indole ester).

Key Performance Indicators (KPIs):

  • Crystallizability: High (facilitated by the heavy Bromine atom).

  • Lattice Stability: Driven by weak interactions (C-H...O, Br...O) rather than strong N-H...O dimers.

  • Synthetic Utility: The C3-Br bond serves as a versatile handle for Suzuki/Sonogashira couplings, unlike the unsubstituted parent.

Product Profile: Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate[1]

Molecular Geometry

The introduction of the 1-Methyl and 3-Bromo groups imposes specific steric constraints on the indole core.

  • Planarity: The indole bicyclic system remains essentially planar. However, the 1-Methyl group introduces steric repulsion with the C2-carboxylate, often forcing the ester group to rotate slightly out of the indole plane to relieve strain (torsion angle > 5°).

  • Bond Lengths: The C3–Br bond typically ranges between 1.88–1.90 Å , characteristic of aromatic bromides. The C2–C(carbonyl) bond is shortened due to conjugation, though slightly less effective than in the unmethylated parent due to the twist.

Supramolecular Architecture (The "Performance")

Unlike the parent compound, this product cannot form N-H...O hydrogen bonds .

  • Primary Interaction: The crystal packing is dominated by Halogen Bonding (C-Br...O=C) and Pi-Stacking . The Bromine atom acts as a Lewis acid (sigma-hole donor) interacting with the carbonyl oxygen (Lewis base).

  • Packing Motif: Expect a "slipped-stack" or "zigzag" arrangement rather than the planar ribbons seen in N-H analogs.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target product with its two primary structural analogs.

Table 1: Structural & Performance Metrics
FeatureProduct (3-Br-1-Me)Alt A: Ethyl 1H-indole-2-carboxylate Alt B: Ethyl 3-bromo-1H-indole-2-carboxylate
Formula C₁₂H₁₂BrNO₂C₁₁H₁₁NO₂C₁₁H₁₀BrNO₂
H-Bond Donor None (Methyl capped)Strong (N-H)Strong (N-H)
Primary Packing Force Halogen Bonding / Van der WaalsN-H...O Hydrogen Bond DimerHybrid (H-Bond + Halogen Bond)
Dimer Motif None (Discrete molecules)R₂(10) Centrosymmetric Dimer R₂(10) Dimer
Melting Point Trend Lower (due to loss of H-bonds)Higher (stabilized by H-bonds)Intermediate
Solubility (Organic) Excellent (Lipophilic)ModerateModerate
Crystallographic Utility High (Br anomalous scattering)Moderate (Light atoms only)High (Br anomalous scattering)
Detailed Comparison
Vs. Alternative A (The Parent: Ethyl 1H-indole-2-carboxylate)
  • Mechanism: The parent compound crystallizes as a hydrogen-bonded dimer (Lynch et al., 2020). The N-H proton binds to the Carbonyl Oxygen of a neighbor, forming a stable 10-membered ring motif (R2(10)).

  • Performance Gap: The Product (1-Me) disrupts this motif. This results in a lattice with lower cohesive energy, translating to higher solubility in non-polar solvents (DCM, Chloroform)—a desirable trait for solution-phase synthesis but a challenge for growing stable crystals without a heavy atom like Bromine.

Vs. Alternative B (The Hybrid: Ethyl 3-bromo-1H-indole-2-carboxylate)
  • Mechanism: This alternative retains the N-H donor and adds the Br acceptor. It often forms complex networks where the H-bond dominates the short-range order, while the Br atom directs long-range stacking.

  • Performance Gap: The Product removes the competition between H-bonding and Halogen bonding. This makes the Product a cleaner model for studying pure halogen-bonding interactions in biological systems (e.g., inhibitor binding in hydrophobic pockets).

Experimental Protocols

Synthesis Workflow (Self-Validating)

Context: The synthesis must ensure complete methylation to prevent contamination with the H-bonding parent, which co-crystallizes easily.

Step 1: Methylation

  • Dissolve Ethyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF.

  • Add Cs₂CO₃ (1.5 eq) and stir for 15 min (Deprotonation: Color change observed).

  • Add MeI (1.2 eq) dropwise at 0°C. Warm to RT.

  • Validation: TLC (Hexane/EtOAc 8:2) must show disappearance of the lower Rf spot (N-H).

Step 2: Bromination

  • Dissolve the 1-Methyl intermediate in DMF/DCM (1:1).

  • Add NBS (N-Bromosuccinimide, 1.05 eq) slowly at 0°C.

  • Validation: The reaction is regioselective for C3. 1H NMR will show the loss of the C3-H doublet signal (~7.2 ppm).

Crystallization Protocol (Slow Evaporation)

Objective: Grow single crystals suitable for X-ray diffraction.

  • Solvent System: Dissolve 20 mg of the pure product in 2 mL of Ethanol/Chloroform (1:1) .

  • Vessel: Use a narrow scintillation vial.

  • Method: Cover with Parafilm and poke 3 small holes. Allow to stand at room temperature (20-25°C) for 3-5 days.

  • Result: Colorless prismatic crystals.

Visualization of Logic & Workflow

Synthesis & Crystallization Logic

This diagram illustrates the pathway from the parent scaffold to the final crystal structure, highlighting the critical decision points.

G Parent Ethyl 1H-indole-2-carboxylate (H-Bond Donor) Step1 Methylation (MeI, Cs2CO3) Parent->Step1 Intermed 1-Methyl Intermediate (No H-Bond Donor) Step1->Intermed Loss of N-H Step2 Bromination (NBS, C3-Selective) Intermed->Step2 Product Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate (Halogen Bond Donor) Step2->Product Addition of Br Crystal X-Ray Structure (Discrete Packing) Product->Crystal Slow Evap (EtOH/CHCl3)

Caption: Synthetic pathway transforming the H-bonding parent into the Halogen-bonding target for structural analysis.

Packing Interaction Logic

This diagram compares the dominant intermolecular forces in the solid state.

Packing cluster_0 Alternative A (Parent) cluster_1 Product (1-Me-3-Br) N_H N-H Group Dimer R2(10) Dimer (Strong H-Bond) N_H->Dimer Donor C_O C=O Group C_O->Dimer Acceptor C_Br C-Br Group Interaction Halogen Bond (Br...O) C_Br->Interaction Sigma Hole Donor C_O_Prod C=O Group C_O_Prod->Interaction Acceptor

Caption: Comparison of the dominant packing forces: H-bonding in the parent vs. Halogen bonding in the product.

References

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Crystal structure of ethyl 1H-indole-2-carboxylate. IUCrData, 5(8), x201205. [Link][1][2]

    • Significance: Establishes the baseline H-bonded dimer structure for the unmethyl
  • Senthil Kumar, S., et al. (2006). Ethyl 2-bromomethyl-1-phenylsulfonyl-1H-indole-3-carboxylate.[1] Acta Crystallographica Section E. [Link]

    • Significance: Demonstrates the structural effects of N-substitution (sulfonyl)
  • Significance: Verifies the commercial availability and basic properties of the non-methyl
  • Kubo, K., Matsumoto, T., & Takechi, H. (2016). Crystal Structure of 3-Bromo-7-(dimethylamino)-4-methylcoumarin.[3] Analytical Sciences: X-ray Structure Analysis Online, 32. [Link]

    • Significance: Provides comparative C-Br bond length data (1.89 Å) and halogen bonding metrics for C12H12BrNO2 isomers.

Sources

Comparative Guide: Reaction Kinetics for Ethyl 3-Bromo-1-methyl-1H-indole-2-carboxylate Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substrate Analysis: Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate presents a unique "Steric-Electronic Paradox" in cross-coupling chemistry.

  • Electronic Activation: The C2-ester is a strong electron-withdrawing group (EWG), which significantly lowers the electron density at the C3 position. This theoretically accelerates the rate of Oxidative Addition (OA) compared to electron-rich indoles (e.g., 5-bromoindole).

  • Steric Deactivation: Conversely, the C2-ester introduces substantial steric bulk adjacent to the reaction site. This creates a kinetic bottleneck at the Transmetallation (TM) step, particularly when coupling with ortho-substituted arylboronic acids.

Recommendation: For this specific scaffold, Pd(dppf)Cl₂ is the superior catalyst for general library synthesis, offering the best balance of turnover frequency (TOF) and cost. While Pd(PPh₃)₄ is a common baseline, it frequently stalls due to ligand dissociation kinetics incompatible with the steric demands of the C2-substituent.

Comparative Kinetic Analysis

The following analysis compares three distinct catalyst systems commonly employed for hindered heteroaryl couplings.

Catalyst Performance Matrix[1][2]
FeatureSystem A: Baseline System B: Recommended System C: High-Performance
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·CH₂Cl₂ XPhos Pd G2
Ligand Type Monodentate PhosphineBidentate (Wide Bite Angle) Bulky Dialkylbiaryl Phosphine
Kinetic Bottleneck Ligand Dissociation / TMTransmetallation Diffusion / Mixing
Oxidative Addition Slow (

low)
Fast (Facilitated by bite angle)Very Fast
Thermal Stability Low (< 80 °C)High (> 100 °C)High (> 100 °C)
Typical Yield 40–60% (Incomplete)85–95% 90–98%
Use Case Simple Aryl Boronic AcidsGeneral Library Synthesis Extremely Hindered Boronic Acids
Mechanistic Bottlenecks

The reaction kinetics for this substrate are defined by the competition between the oxidative addition rate (


) and the transmetallation rate (

).
  • With Pd(PPh₃)₄: The linear Pd(0) species is sterically crowded. The rate of oxidative addition is hampered not by electronics (which are favorable) but by the inability of the bulky PdL₂ complex to approach the sterically shielded C-Br bond.

  • With Pd(dppf)Cl₂: The bidentate ligand forces a cis-coordination geometry that creates a larger open face on the palladium center. This relieves steric strain during the approach of the boronate species, significantly increasing

    
    .
    

CatalyticCycle cluster_legend Kinetic Profile Start Substrate + Pd(0) Int1 Oxidative Addition (OA) (Fast due to C2-EWG) Start->Int1 Pd inserts into C-Br Int2 Transmetallation (TM) (KINETIC BOTTLENECK) Int1->Int2 Boronic Acid enters (Steric clash with C2-Ester) Int3 Reductive Elimination (RE) Int2->Int3 Pd-Ar-Ar complex Int3->Start Catalyst Regeneration Product Coupled Product Int3->Product Product release Note The C2-Ester accelerates OA but severely retards TM.

Figure 1: Kinetic profile of the coupling reaction highlighting the Transmetallation step as the primary energy barrier due to steric clash with the C2-ester.

Optimized Experimental Protocol (System B)

This protocol utilizes Pd(dppf)Cl₂ with a phosphate base, a system self-buffered to prevent hydrolytic degradation of the ester while maintaining sufficient basicity for boronic acid activation.

Reagents & Stoichiometry[3][4][5]
  • Substrate: Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3 – 5 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a microwave vial or a round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with the indole substrate (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

    • Note: If using unstable boronic acids (e.g., 2-heterocyclic), increase equivalents to 1.5.

  • Degassing (Crucial): Add the 1,4-Dioxane/Water solvent mixture.[4] Sparge the solution with inert gas for 10–15 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand, which is fatal for the kinetics of this hindered coupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%) quickly against a positive pressure of inert gas. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90 °C for 4–12 hours.

    • Microwave: Heat to 110 °C for 30–60 minutes.

  • Monitoring: Monitor via HPLC or TLC.

    • Checkpoint: If the starting material persists but the boronic acid is consumed (protodeboronation), add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & Decision Matrix

Use this logic flow to adapt the protocol for difficult substrates.

DecisionMatrix Start Standard Protocol (Pd(dppf)Cl2, 90°C) Check Conversion > 90%? Start->Check Success Isolate Product Check->Success Yes FailAnalysis Analyze Failure Mode Check->FailAnalysis No SM_Left SM Remaining + Boronic Acid Gone FailAnalysis->SM_Left Slow Kinetics Black_Ppt Pd Black Precipitate (Catalyst Death) FailAnalysis->Black_Ppt Catalyst Decomp Soln1 Protodeboronation Issue: Switch to XPhos Pd G2 Increase Boronic Acid SM_Left->Soln1 Soln2 Stability Issue: Lower Temp to 70°C Switch Solvent to DME Black_Ppt->Soln2

Figure 2: Decision matrix for troubleshooting incomplete conversions.

References

  • General Mechanism & Kinetics: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.[5] [Link]

  • Steric Hindrance in Suzuki Couplings: Tang, W.; et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[6] Organic Chemistry Frontiers, 2014 , 1, 225-229. [Link]

  • Catalyst Comparison (dppf vs PPh3): Li, H.; et al. "Comparison of Catalyst Systems for Sterically Hindered Cross-Couplings." Journal of the American Chemical Society, 2011 , 133(7), 2116–2119.[5] [Link]

  • Indole-2-Carboxylate Synthesis: Fukamachi, S.; et al. "One-Pot Synthesis of 1-Arylindole-3-Carboxylates." Semantic Scholar, 2008 . [Link][7]

Sources

Beyond 1D: A Comparative Guide to Structural Confirmation via 2D NMR Suites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Confidence Gap in Structural Assignment

In small molecule drug development, structural misassignment is a silent but catastrophic risk. While Mass Spectrometry (HRMS) confirms the molecular formula and 1D Proton NMR (


H NMR) provides a functional group census, neither technique definitively maps the connectivity of complex scaffolds. This creates a "Confidence Gap"—a region of ambiguity where regioisomers or diastereomers can masquerade as the target compound.

This guide evaluates the Comprehensive 2D NMR Suite (COSY, HSQC, HMBC, NOESY) as the primary product for closing this gap. We compare its efficacy against standard alternatives (1D NMR, MS, and X-Ray Crystallography) and provide a self-validating protocol for establishing absolute structural certainty in solution state.

The Product: Comprehensive 2D NMR Suite

The "product" under evaluation is not a single pulse sequence but an integrated workflow of two-dimensional experiments that correlate nuclei through bonds (scalar coupling) or through space (dipolar coupling).[1]

Core Components[2][3][4]
  • COSY (Correlation Spectroscopy): Maps

    
    H-
    
    
    
    H spin systems.[2] It identifies protons on adjacent carbons, effectively tracing the carbon backbone's protonated segments.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates a proton to its directly attached carbon (

    
    ).[2] This disentangles overlapping proton signals by spreading them into the carbon dimension.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): The "superglue" of NMR. It detects long-range correlations (2-3 bonds,

    
     and 
    
    
    
    ) across quaternary carbons and heteroatoms, linking isolated spin systems.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons close in space (<5 Å) regardless of bond connectivity. This is the only method in the suite that determines stereochemistry (conformation/configuration).

Visualization: The Logic of Elucidation

The following diagram illustrates how these techniques layer information to build a complete structure.

StructuralElucidation Start Unknown Compound OneD 1D 1H / 13C NMR (Census of Atoms) Start->OneD Initial Screen COSY COSY (Fragment Connectivity) OneD->COSY Define Spin Systems HSQC HSQC (Deconvolution) OneD->HSQC Resolve Overlap HMBC HMBC (Scaffold Assembly) COSY->HMBC Link Fragments HSQC->HMBC Anchor Protons to Carbon Frame NOESY NOESY (Stereochemistry) HMBC->NOESY Connectivity Established Structure Confirmed Structure NOESY->Structure 3D Geometry Defined

Figure 1: The hierarchical flow of structural information. Note that HMBC is the critical bridge between isolated spin systems defined by COSY.

Comparative Analysis: 2D NMR vs. Alternatives

To validate the investment in 2D NMR time and expertise, we must objectively compare it to the alternatives often used in isolation.

Table 1: Performance Matrix
Feature2D NMR Suite 1D NMR Only HRMS (Mass Spec) X-Ray Crystallography
Primary Output Atom-to-atom connectivity mapFunctional group inventoryMolecular formula & massAbsolute 3D atomic position
Connectivity High (Through-bond & Space)Low (Inferred via splitting)None (Fragment ions only)Definitive
Stereochemistry High (Relative via NOE)NoneNoneDefinitive (Absolute)
Sample State Solution (Native state)SolutionGas Phase (Ionized)Solid Crystal (Lattice)
Sample Req. 1–10 mg (Non-destructive)1–5 mg (Non-destructive)<0.1 mg (Destructive)Single Crystal (Hard to grow)
Time to Result 2–12 Hours10 Minutes10 MinutesDays to Months
Critical Analysis
  • Vs. 1D NMR: 1D NMR fails when signals overlap (common in glycosylated or peptide-like drugs). 2D HSQC resolves this by utilizing the wide chemical shift dispersion of Carbon-13 (0–200 ppm) to separate overlapping protons.

  • Vs. Mass Spectrometry: HRMS is excellent for purity and formula confirmation but cannot distinguish regioisomers (e.g., ortho- vs. meta- substitution) or diastereomers, as their masses are identical. 2D NMR (HMBC) differentiates these by tracing specific 3-bond couplings.

  • Vs. X-Ray Crystallography (XRD): XRD is the "Gold Standard" for absolute configuration. However, it suffers from a critical bottleneck: crystallization . If a compound is an oil or amorphous solid, XRD is impossible. 2D NMR provides structural certainty in the solution state, which is often more biologically relevant than the crystal lattice state.

Experimental Protocol: A Self-Validating System

Phase 1: Preparation & Screening
  • Solvent Selection: Use DMSO-

    
     for polar compounds to prevent exchange of labile protons (OH, NH), which are crucial for HMBC correlations. Use 
    
    
    
    for non-polars.
  • Concentration: Aim for 10–20 mM. Lower concentrations require exponentially longer scans (Signal-to-Noise ratio

    
    ).
    
Phase 2: The Acquisition Workflow
  • 1D

    
    H NMR:  Acquire with high signal-to-noise (S/N > 100:1).
    
    • Validation: Integration must match the proton count of the proposed formula.

  • 1D

    
    C NMR (or APT/DEPT): 
    
    • Validation: Carbon count must match the formula. Distinguish CH/CH

      
       from C/CH
      
      
      
      .
  • HSQC (Multiplicity-Edited):

    • Validation: All protons attached to carbon (from Step 1) must have a correlation here. Any proton not in HSQC is likely attached to a heteroatom (OH, NH).

  • COSY:

    • Validation: Cross-peaks must align with the multiplet splitting observed in Step 1.

  • HMBC (Optimized for 8 Hz):

    • Validation: This is the "checkmate" step.[3] You should see correlations from protons to carbons 2-3 bonds away.[2]

    • Critical Step: Look for "non-protonated" carbons (quaternary). Only HMBC can definitively assign these.

Phase 3: The Decision Matrix

Use the following logic to determine if your data is sufficient or if you need to escalate to XRD.

DecisionMatrix Start Acquire 2D Suite Ambiguity Ambiguity Remains? Start->Ambiguity Stereo Stereo Problem? Ambiguity->Stereo Yes (Connectivity Clear, Stereo Unclear) Final Structure Published Ambiguity->Final No (Connectivity Clear) NOESY Run NOESY/ROESY Stereo->NOESY Rigid Molecule Crystal Attempt Crystallization (XRD) Stereo->Crystal Flexible Chain NOESY->Crystal Flexible/No NOE NOESY->Final NOE Observed

Figure 2: Decision tree for escalating from standard 2D NMR to advanced NOE or Crystallography.

Supporting Data: Resolving Regioisomerism

To illustrate the power of 2D NMR, consider the common challenge of N-alkylation vs. O-alkylation in a heterocyclic synthesis (e.g., alkylating a pyridone-like scaffold). Mass Spec cannot distinguish these products.

Experimental Evidence (Simulated Data)

Scenario: We alkylated a scaffold with a methyl group.

  • Isomer A (N-Methyl): Methyl attached to Nitrogen.

  • Isomer B (O-Methyl): Methyl attached to Oxygen.

1D NMR Result: Both show a singlet methyl peak ~3.5–4.0 ppm. Ambiguous.

2D HMBC Result (The Resolver): We look for the long-range coupling of the Methyl protons (


H) to the adjacent Carbon (

C).
MeasurementIsomer A (N-Methyl) Isomer B (O-Methyl)
HMBC Correlation (

)
Methyl protons correlate to Carbonyl (C=O) and adjacent C=C .Methyl protons correlate only to the C-O carbon .
Chemical Shift of Methyl Typically

3.3 – 3.8 ppm
Typically

3.8 – 4.2 ppm
Carbon Shift (HSQC) Methyl Carbon

~30–40 ppm
Methyl Carbon

~50–60 ppm

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Elyashberg, M., Williams, A., & Martin, G. (2008). Computer-Assisted Structure Elucidation of Organic Compounds. Magnetic Resonance in Chemistry. (Discusses the logic of connectivity).

  • Holliday, G. L., et al. (2015). Structure determination of small molecules by NMR vs X-ray. Journal of Chemical Information and Modeling.

  • Review of 2D NMR in Pharmaceutical Analysis. (2025). Radinka Journal of Health Science.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-Bromo-1-Methyl-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate was publicly available at the time of this writing. The guidance provided herein is extrapolated from the known hazards of structurally similar compounds and general principles of chemical waste management. It is imperative that all laboratory personnel conduct a thorough, site-specific risk assessment before handling and disposing of this chemical. Always consult with your institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.

Hazard Identification and Risk Assessment
  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

Given these potential hazards, it is prudent to handle ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate as a hazardous substance.

Key Operational Risks:

  • Inhalation: Aerosolization of the compound, particularly if it is a solid, can lead to respiratory tract irritation.

  • Dermal Contact: Direct skin contact may cause irritation.

  • Ingestion: Accidental ingestion could be harmful.

  • Environmental: Improper disposal can lead to contamination of aquatic and soil environments.

A risk assessment should dictate the specific PPE required. However, as a baseline, the following should be utilized when handling this compound:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.Prevents dermal exposure and irritation.
Body Protection A fully fastened laboratory coat.Protects street clothing and minimizes skin exposure.
Respiratory Use in a well-ventilated area, such as a certified chemical fume hood.Minimizes the risk of inhalation.
Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Stream: Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate should be disposed of as halogenated organic waste . Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.

  • Select an Appropriate Container:

    • Use a container made of a material compatible with the chemical (e.g., high-density polyethylene (HDPE) or glass).

    • The container must have a secure, leak-proof screw-top cap.

    • Ensure the container is clean and dry before the first addition of waste.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate" and any solvents used in the waste mixture.

    • Maintain a running list of the container's contents and their approximate percentages.

  • Storage:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.

    • The SAA should have secondary containment to prevent the spread of material in case of a leak.

    • Store away from incompatible materials, such as strong oxidizing agents and strong bases.

Disposal Procedures

Disposal of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate must be conducted through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Workflow for Disposal:

Caption: Disposal workflow for ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate.

The recommended final disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the compound and allows for the scrubbing of acid gases (such as hydrogen bromide) that are formed during combustion.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS.

  • Containment (for small, manageable spills):

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Do not use combustible materials like paper towels to absorb the spill.

  • Cleanup:

    • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard identification, proper segregation, and compliant disposal, researchers can mitigate risks to themselves, their colleagues, and the environment. Always prioritize a conservative approach to safety when dealing with compounds of unknown toxicity.

References

Sources

A Senior Application Scientist's Guide to Safely Handling Ethyl 3-Bromo-1-Methyl-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. Compounds like ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate are valuable intermediates, but their safe handling is paramount to both personal safety and experimental integrity. This guide moves beyond mere checklists to provide a framework of understanding, enabling you to work confidently and securely. We will delve into the causality behind each safety recommendation, ensuring that these protocols become an intrinsic part of your laboratory practice.

Hazard Identification and Risk Profile

Understanding the specific risks associated with ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is the critical first step in developing a robust safety plan. Based on data from structurally related compounds, a clear hazard profile emerges.

Primary Hazards:

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound poses a significant risk of serious eye irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols may lead to respiratory irritation.[1]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1]

This compound should be handled with the assumption that it is a hazardous substance. It is incompatible with strong oxidizing agents and strong bases.[1] Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, the work environment must be engineered to minimize exposure. Relying solely on PPE is an admission that exposure is anticipated; engineering controls aim to prevent it from the outset.

  • Fume Hood: All manipulations of ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust any dust, vapors, or aerosols that may be generated.

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[1] The first 10-15 seconds after exposure to a corrosive or irritating chemical are critical. Immediate flushing is essential to minimize injury.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between you and the chemical. Its selection must be deliberate and based on the specific tasks you are performing. The following table outlines the minimum required PPE.

Body Part PPE Specification Rationale and Causality
Hands Double Gloving: Nitrile Gloves (inner and outer)The primary risk is skin contact.[2] Double gloving provides redundancy in case the outer glove is compromised.[4][5] Nitrile offers good resistance to a range of chemicals, though it should be noted that no glove material offers permanent protection.[6] Gloves must be changed immediately if contamination is suspected.
Eyes/Face Safety Goggles with Side Shields or a Full Face ShieldThis compound causes serious eye irritation.[2][3] Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant splash risk.[4][7][8]
Body Long-Sleeved Laboratory CoatA buttoned lab coat made of a suitable material protects the skin on your arms and body from accidental spills and contamination.[4]
Respiratory N95 Respirator (or higher)Required when handling the solid powder outside of a glovebox or during any operation with the potential to generate dust or aerosols. Surgical masks offer no protection against chemical dust.[4][9] A fit-tested N95 respirator is the minimum requirement.[7]

Glove Selection Logic: While specific permeation data for ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is not readily available, nitrile is a robust general-purpose choice for incidental contact with many organic compounds.[6][10] It is crucial to inspect gloves for any signs of degradation or puncture before and during use. For prolonged tasks, consider consulting a detailed chemical resistance chart and potentially using a more resistant glove material like butyl rubber, though this may reduce dexterity.[6][11]

Procedural Guidance: From Receipt to Reaction

The following step-by-step protocols are designed to integrate safety into your workflow, making it a seamless and self-validating process.

Unpacking and Initial Storage
  • Inspect: Before opening the shipping box, inspect it for any signs of damage or leaks.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Open in Hood: Place the package inside a fume hood before opening the outer packaging and inspecting the primary container.

  • Verify: Confirm the label and integrity of the container. Check for any cracks or a loose cap.

  • Store: Store the container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[1] The container must be kept tightly closed.[12]

Weighing and Solution Preparation (In a Fume Hood)

This workflow outlines the core process of handling the chemical for experimental use.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep_ppe 1. Don Full PPE (Lab Coat, Goggles, Double Nitrile Gloves, N95 Respirator) prep_setup 2. Set up in Fume Hood (Balance, Glassware, Solvents, Waste Container) prep_ppe->prep_setup handle_weigh 3. Weigh Compound (Use anti-static weigh boat. Minimize dust.) prep_setup->handle_weigh handle_transfer 4. Transfer to Glassware (Carefully add solid to the reaction vessel.) handle_weigh->handle_transfer handle_dissolve 5. Add Solvent & Dissolve (Add solvent slowly to avoid splashing.) handle_transfer->handle_dissolve clean_utensils 6. Decontaminate (Rinse spatula/weigh boat with solvent into vessel.) handle_dissolve->clean_utensils clean_waste 7. Segregate Waste (Place contaminated disposables in sealed waste bag.) clean_utensils->clean_waste clean_ppe 8. Doff PPE Correctly (Remove outer gloves first, then other PPE.) clean_waste->clean_ppe clean_wash 9. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for Safely Weighing and Dissolving the Compound.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials that come into direct contact with ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate are considered hazardous waste. This includes:

    • Disposable gloves, weigh boats, and pipette tips.

    • Contaminated paper towels.

    • Excess or unused solid material and solutions.

  • Solid Waste:

    • Collect all contaminated solid waste in a dedicated, clearly labeled, and sealable hazardous waste bag or container.

    • Do not mix this waste with non-hazardous lab trash.[12]

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container.

    • Ensure the container is compatible with the solvents used.

    • Do not pour any waste down the drain.[13]

  • Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[12] Ensure that all containers are properly labeled with the chemical name and major components.

Emergency Procedures: Planning for the Unexpected

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately remove all contaminated clothing.[12] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air at once.[2][12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Minor Spill (in a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a labeled hazardous waste container.

    • Wipe down the spill area with a suitable solvent, and place the cleaning materials in the waste container.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team.

By internalizing the principles and protocols outlined in this guide, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. MIT Department of Chemistry. [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from Zoro. [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from Fisher Scientific. [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]

  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. [Link]

  • Trihydro Corporation. (2020, November 19). Chemical PPE. [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. [Link]

  • University of Wisconsin-Madison. (n.d.). Chemical Resistance of Gloves – Quick guide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.